molecular formula C16H10 B3432361 Pyrene CAS No. 1228182-40-8

Pyrene

Cat. No.: B3432361
CAS No.: 1228182-40-8
M. Wt: 218.133 g/mol
InChI Key: BBEAQIROQSPTKN-BZDICNBSSA-N
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Description

Significance of Pyrene (B120774) in Contemporary Chemical Sciences

The significance of pyrene in contemporary chemical sciences is multifaceted. Its fluorescent properties are widely exploited in fluorescence spectroscopy, where it serves as a sensitive probe for analyzing the polarity and structural properties of various environments, including proteins, DNA, and lipid membranes nih.govresearchgate.netoup.com. The ability of pyrene to form excimers – excited-state dimers characterized by a distinct, red-shifted emission band – is particularly useful for sensing proximity and conformational changes in molecular systems nih.govnih.govmdpi.com. This excimer formation is concentration-dependent and sensitive to spatial restrictions and molecular diffusion d-nb.infonih.gov.

Beyond its role as a fluorescent probe, pyrene is a crucial building block in the design and synthesis of advanced materials researchgate.netrsc.org. Its incorporation into polymers and small molecules leads to materials with tailored electronic and photophysical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) researchgate.netuky.edupmarketresearch.com. The modification of the pyrene core with different functional groups allows for fine-tuning of these properties, influencing factors like charge transport and light emission efficiency researchgate.netacs.org.

Pyrene derivatives are also actively researched for their potential in bioimaging and theranostics, often leveraging the concept of aggregation-induced emission (AIE) mdpi.com. These materials become highly emissive in aggregated states, which is advantageous for imaging in biological environments where aggregation might occur mdpi.com. Furthermore, pyrene-based probes are being developed for the selective detection of various analytes, including metal ions bohrium.commdpi.comrsc.org.

Evolution of Pyrene Research: Historical Context and Emerging Trends

The study of pyrene has a long history, dating back to its discovery in coal tar in 1837 by Laurent uky.edu. The name "pyrene," derived from the Greek word for "fire," reflects its origin from the destructive distillation of organic substances uky.edu. Early research focused on its isolation and synthesis, with methods for preparation being developed throughout the early to mid-20th century uky.edu. Theodor Förster's report on the observation of intermolecular excimers in a pyrene solution in 1954 marked a pivotal moment, establishing pyrene as a gold standard for studying molecular microenvironments using fluorescence uky.edu.

The past few decades have seen a significant increase in interest in pyrene, particularly driven by advancements in materials science and organic electronics uky.edu. Emerging trends in pyrene research include the development of novel pyrene derivatives with enhanced and specific photophysical properties through precise chemical functionalization and molecular architecture design researchgate.netacs.org. Research is actively exploring the relationship between the molecular structure of pyrene-based materials and their aggregation behavior, and how this influences their optoelectronic properties rsc.org.

Another key trend is the application of pyrene in the development of highly sensitive fluorescent probes for biological and environmental sensing pmarketresearch.comrsc.orgrsc.org. This includes the design of probes that exhibit ratiometric signaling or aggregation-induced emission for improved detection and imaging capabilities mdpi.commdpi.com. The use of pyrene-based materials in metal-organic frameworks (MOFs) is also an active area of research, leveraging pyrene's fluorescence properties for sensing and other applications within these porous structures rsc.org. Furthermore, studies are investigating the fundamental photophysical processes of pyrene and its derivatives, including excimer formation kinetics and the influence of substituents on fluorescence quantum yields mdpi.comacs.orgscirp.org.

The continued exploration of pyrene's unique properties and the development of new synthetic methodologies for its functionalization are driving its expanding role in diverse areas of advanced chemical research mdpi.comorgsyn.org.

Data Table:

PropertyValueSource/Context
Molecular FormulaC₁₆H₁₀ algoreducation.comnih.gov
Molecular Weight202.25 g/mol nih.govfishersci.ca
Density1.27 g/cm³ at 73.4 °F nih.gov
Melting Point156 °C algoreducation.com
Boiling Point393 °C algoreducation.com
Fluorescence Emission~375, 379, 385, 395, 410 nm (monomer) nih.govnih.gov
Excimer Emission~460 nm (broad, unstructured band) wikipedia.orgnih.govnih.gov
Fluorescence Lifetime40-60 ns (excimer-based probes) mdpi.com
Fluorescence Quantum Yield (ethanol, 293 K)0.65 wikipedia.org
Excimer Formation Discovery1954 (Theodor Förster) wikipedia.orguky.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1228182-40-8

Molecular Formula

C16H10

Molecular Weight

218.133 g/mol

IUPAC Name

pyrene

InChI

InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1

InChI Key

BBEAQIROQSPTKN-BZDICNBSSA-N

impurities

... The usual contaminant which gives it a yellow color is tetracene.

SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

Isomeric SMILES

[13CH]1=[13CH][13C]2=[13C]3[13C](=[13CH]1)[13CH]=[13CH][13C]4=[13CH][13CH]=[13CH][13C](=[13C]43)[13CH]=[13CH]2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2

boiling_point

759 °F at 760 mmHg (EPA, 1998)
394 °C
404.00 °C. @ 760.00 mm Hg
404 °C
759 °F

Color/Form

Monoclinic prismatic tablets from alcohol or by sublimation;  pure pyrene is colorless
Pale yellow plates (from toluene, sublimes)
Colorless solid (tetracene impurities give yellow color)

density

1.27 at 73.4 °F (EPA, 1998) - Denser than water;  will sink
1.271 g/cu cm at 23 °C
1.27 g/cm³
1.27 at 73.4 °F

flash_point

>200.0 °C (>392.0 °F)

melting_point

313 °F (EPA, 1998)
150.62 °C
151.2 °C
151 °C
313 °F

physical_description

Pyrene is a colorless solid, solid and solutions have a slight blue fluorescence. Used in biochemical research. (EPA, 1998)
Dry Powder
Colorless solid, but may be yellow from impurities;  [Hawley] Solid and solutions have slight blue fluorescence;  [Merck Index] Yellow crystalline solid;  [MSDSonline]
Solid
PALE YELLOW OR COLOURLESS SOLID IN VARIOUS FORMS.
Colorless solid, solid and solutions have a slight blue fluorescence.

Related CAS

41496-25-7
17441-16-6

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
In water, 0.135 mg/L at 25 °C
In water, median of 19 measured values from literature: 0.135 mg/L at 24-25 °C (average: 0.128 mg/L)
Soluble in ethanol, ethyl ether, benzene, toluene;  slightly soluble in carbon tetrachloride
Soluble in carbon disulfide, ligroin
Partially soluble in organic solvents
0.000135 mg/mL at 25 °C
Solubility in water, mg/l at 25 °C: 0.135

vapor_pressure

2.6 mmHg at 392.7 °F ;  6.90 mmHg at 429.4 °F (NTP, 1992)
0.0000045 [mmHg]
4.5X10-6 mm Hg at 25 °C
Vapor pressure, Pa at ? °C: 0.08
depends upon the specific compound

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies of Pyrene

Regioselective Functionalization Approaches

Achieving regioselectivity in pyrene (B120774) functionalization is crucial for synthesizing specific derivatives. Various approaches have been developed to control substitution patterns.

Direct C–H Activation and Functionalization

Direct C–H activation has emerged as a powerful tool for functionalizing aromatic systems, including pyrene, allowing for the direct introduction of functional groups onto the C–H bonds. This method can offer improved atom economy compared to traditional methods that require pre-functionalized substrates. Recent advances in transition metal-catalyzed C–H activation have enabled the functionalization of different positions on the pyrene core researchgate.netmdpi.com.

Directing Group-Assisted Functionalization

Directing groups play a significant role in controlling regioselectivity in C–H functionalization reactions. By coordinating to a metal catalyst, a directing group can bring the catalyst into proximity with a specific C–H bond, facilitating its activation and subsequent functionalization. This strategy has been successfully applied to the pyrene core to achieve site-selective functionalization, including at the relatively inaccessible K-region C10 position researchgate.netmdpi.com. For instance, a bidentate picolinamide (B142947) directing group has been used in Pd(II)-catalyzed C–H arylation and alkylation at the C10 position of N-(pyren-1-yl)picolinamide, yielding C1- and C10-disubstituted pyrene scaffolds mdpi.com. The directing group can often be removed after the functionalization reaction mdpi.com.

Halogenation Strategies (e.g., Bromination, Chlorination)

Halogenation is a common method for functionalizing pyrene, primarily occurring at the more reactive 1-, 3-, 6-, and 8-positions via electrophilic aromatic substitution mdpi.comrsc.org. The specific reaction conditions and choice of brominating or chlorinating agent can influence the degree and regioselectivity of halogenation.

Bromination: Treatment of pyrene with bromine typically leads to bromination at the 1-, 3-, 6-, and 8-positions, yielding corresponding products rsc.orgmdpi.com. For example, bromination of pyrene with bromine in nitrobenzene (B124822) at elevated temperatures can yield 1,3,6,8-tetrabromopyrene (B107014) in high yields nih.gov. Monobromination at the 1-position has also been reported using specific conditions nih.gov. Mixtures of 1,6- and 1,8-dibromopyrenes can be obtained and separated mdpi.comnih.gov.

Chlorination: Chlorination of pyrene can also be achieved. Polyhalogenated pyrenes, such as tetrachloro- and hexachloropyrenes, can be produced using halogenating agents in aqueous media google.com.

Halogenated pyrenes, particularly bromopyrenes, are valuable intermediates for further functionalization through cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings rsc.orgresearchgate.netcapes.gov.br.

Table 1: Examples of Pyrene Halogenation Products

Halogenation ProductPositions FunctionalizedTypical Reagents/ConditionsReferences
1-Bromopyrene1Br₂ in CCl₄ nih.gov
1,6-Dibromopyrene1, 6Br₂ in CCl₄, separation by crystallization mdpi.comnih.gov
1,8-Dibromopyrene1, 8Br₂ in CCl₄, separation by crystallization mdpi.comnih.gov
1,3,6-Tribromopyrene1, 3, 6Elemental bromine in nitrobenzene from dibromopyrene mixture mdpi.com
1,3,6,8-Tetrabromopyrene1, 3, 6, 8Br₂ in nitrobenzene, heating nih.gov
TetrachloropyrenesVariousChlorinating agents in aqueous medium google.com
HexachloropyrenesVariousChlorinating agents in aqueous medium google.com

Borylation and Other Electrophilic Substitutions

Borylation of pyrene provides versatile intermediates for the synthesis of a wide range of pyrene derivatives through subsequent cross-coupling reactions rsc.orgresearchgate.netcapes.gov.br. While electrophilic aromatic substitution typically favors the 1, 3, 6, and 8 positions, selective borylation at the less reactive 2 and 7 positions has been achieved using specific catalytic systems rsc.orgresearchgate.netcapes.gov.bracs.org.

Borylation: Iridium-catalyzed C–H borylation has been shown to regioselectively functionalize pyrene at the 2- and 7-positions rsc.orgresearchgate.netcapes.gov.bracs.org. For example, direct C–H borylation of pyrene with an iridium-based catalyst can yield 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene (where Bpin is pinacolato boron) researchgate.netcapes.gov.br. These borylated products can then be transformed into various derivatives, including those with halide, hydroxyl, or triflate functionalities, or used in cross-coupling reactions researchgate.netcapes.gov.br. Lewis base-directed electrophilic aromatic borylation has also been explored for regioselective functionalization nih.gov.

Other Electrophilic Substitutions: While the 1, 3, 6, and 8 positions are most reactive towards SEAr, bulky electrophiles can be directed to the 2 and 7 positions rsc.orgrsc.org. Formylation and acetylation of pyrene, often catalyzed by Lewis acids, can occur at both the active sites and the K-region depending on the conditions worktribe.comscholarsportal.info. For instance, Lewis acid-catalyzed formylation can selectively functionalize the K-region worktribe.com.

Indirect Synthetic Pathways for Pyrene Derivatives

Indirect methods are often employed to access pyrene derivatives with substitution patterns that are difficult to obtain through direct functionalization, particularly at the 2, 7, and K-region positions uky.edursc.orgrsc.orgresearchgate.net. These approaches typically involve multi-step syntheses.

Approaches via Reduced Pyrene Intermediates

One significant indirect strategy involves the reduction of pyrene to a tetrahydropyrene intermediate, such as 4,5,9,10-tetrahydropyrene (B1329359) uky.edursc.org. The reactivity of these reduced intermediates towards electrophilic aromatic substitution is altered, allowing for functionalization at positions that are less reactive in the fully aromatic pyrene system, such as the 2 and 7 positions uky.edursc.org. Following functionalization of the reduced intermediate, an aromatization step is performed to restore the pyrene core uky.edursc.org. This method provides a route to pyrene derivatives with substitution at the 2 and 7 positions, as well as the K-region (4, 5, 9, 10 positions) rsc.org. For example, the tetrahydropyrene approach allows the preparation of pyrene derivatives substituted on their K-region if a subsequent re-aromatisation step with an oxidant like o-chloranil or DDQ is applied rsc.org.

Table 2: Indirect Synthesis via 4,5,9,10-Tetrahydropyrene

StepTransformationKey OutcomeReferences
1. Reduction of PyrenePyrene to 4,5,9,10-TetrahydropyreneShifts reactivity for subsequent SEAr uky.edursc.org
2. Electrophilic SubstitutionFunctionalization of TetrahydropyreneAccess to 2, 7, and K-region positions uky.edursc.org
3. AromatizationTetrahydropyrene derivative to Pyrene derivativeRestores aromaticity, yields substituted pyrene uky.edursc.org

Other indirect methods include transannular ring closures and cyclizations of biphenyl (B1667301) intermediates rsc.orgrsc.orgresearchgate.net. The synthesis of 2-bromopyrene, an important intermediate, can be achieved through methods involving 1-amino-2-bromopyrene via diazotization and deamination, offering a higher yield and purity compared to multi-step hydrogenation-bromination-aromatization routes google.com.

Cyclization Reactions of Precursor Molecules

Indirect methods for synthesizing substituted pyrenes often involve the cyclization of precursor molecules. One such approach is the tetrahydropyrene (THPy) method, where pyrene is reduced to 4,5,9,10-tetrahydropyrene. rsc.org This reduction alters the reactivity, directing electrophilic aromatic substitutions to the 2 and 7 positions, which are less accessible in native pyrene. rsc.org Subsequent re-aromatization of the THPy derivative yields pyrene substituted at these positions. rsc.org

Another strategy involves transannular ring closures and cyclizations of biphenyl intermediates. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can lead to THPy. rsc.org Additionally, the synthesis of pyrene derivatives with fused aromatic rings can be achieved through cyclization reactions of appropriately substituted precursors. For example, 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, obtained from the Friedel-Crafts alkylation of hexahydropyrene (HHPy), can undergo Wolff-Kishner decarboxylation followed by cyclization and oxidation to yield benzo[e]pyrene. rsc.org Fused rings involving position 2 of pyrene can also be constructed by attaching a functionalized chain to position 1 of native pyrene, followed by hydrogenation to the THPy analogue and subsequent cyclization. rsc.org

K-Region Functionalization of Pyrene

The K-region of pyrene refers to the 4,5- and 9,10-bonds, which exhibit a considerable degree of double bond character. rsc.org Functionalization at these positions is of particular interest due to the unique electronic and photophysical properties of the resulting derivatives. researchgate.net While generally less reactive than the 1, 3, 6, and 8 positions towards electrophilic substitution, K-region functionalization can be achieved through specific strategies. mdpi.comresearchgate.networktribe.com

One approach involves the modification of reduced pyrene derivatives, such as tetrahydropyrene (THPy). rsc.org The reactivity of THPy can be directed towards the K-region under certain conditions. rsc.org Subsequent re-aromatization yields pyrene derivatives substituted in the K-region. rsc.org For example, 4-bromo-, 4-acetyl-, and 4-nitropyrene (B1202641) have been prepared following this synthetic route. rsc.org

Direct synthetic approaches to functionalize the pyrene core at the K-region include Lewis acid-catalyzed formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation reactions at the 4, 5, 9, and 10 positions have also been employed to obtain various functionalized pyrenes. mdpi.comfigshare.com Pyrene-4,5-dione (B1221838) and pyrene-4,5,9,10-tetraone, obtained through oxidation, can serve as key intermediates for generating diverse K-region functionalized pyrenes and related fused systems. researchgate.netfigshare.comuni-freiburg.de Olefination reactions of pyrene-4,5-dione have been used to synthesize K-region functionalized pyrene derivatives like 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org

Transition metal-catalyzed C–H activation has also emerged as a valuable tactic for site-selective functionalization, including at the relatively inaccessible K-region C10 position. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation assisted by a bidentate directing group have been reported for functionalizing the C10 position of N-(pyren-1-yl)picolinamide. mdpi.com

Design and Synthesis of Pyrene-Fused Aromatic Systems

The design and synthesis of pyrene-fused aromatic systems, where additional aromatic rings are annulated to the pyrene core, is an active area of research aimed at creating materials with extended π-conjugation and tailored electronic properties. researchgate.netnih.gov

Pyrene-fused acenes and azaacenes are classes of compounds where linear or angularly fused benzene (B151609) or aza-substituted rings are appended to the pyrene core. These systems are of interest for their potential applications in organic electronics. researchgate.netuni-freiburg.denih.gov

Synthetic methods for pyrene-fused acenes and azaacenes often involve the use of key synthons, such as dienes and ynes of varying lengths. researchgate.netnih.gov The "clean reaction" strategy has been applied for the preparation of pyrene-fused acenes. researchgate.netnih.gov

Pyrene-fused azaacenes, featuring pyrazine (B50134) rings fused with aromatic systems, have garnered attention due to their enhanced stability compared to linear acenes and their relatively straightforward synthesis. figshare.comuni-freiburg.de A common approach to prepare pyrene-fused azaacenes starts from the oxidation of pyrene to pyrene-4,5-dione or pyrene-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketones and tetraketones can then undergo cyclocondensation reactions with ortho-phenylenediamines or tetraaminobenzene derivatives to form the fused azaacene systems. figshare.comuni-freiburg.de For example, novel pyrene-fused azaacenes have been synthesized starting from 1,3-dibromo-7-tert-butylpyrene-4,5,9,10-tetraone through condensation with 1,2-diamine followed by Suzuki cross-coupling. figshare.com

The insertion of pyrene units into N-heteroacenes is an effective strategy to extend their length and improve solubility, leading to pyrene-fused N-heteroacenes. acs.org Three-dimensional pyrene-fused N-heteroacenes with significant diameters have been synthesized using iterative condensation reactions between tert-butyl pyrene tetraketone and diamine derivatives. acs.org

The synthesis of pyrene-fused poly-aromatic regioisomers, where the arrangement of fused rings around the pyrene core differs, allows for the tuning of electronic and optical properties. nih.govmdpi.com These compounds are being investigated for their luminescent and semiconducting characteristics. nih.govmdpi.com

Regioisomeric pyrene-containing π-conjugated polyaromatic systems have been synthesized using methods such as Suzuki-Miyaura cross-coupling in tandem with Scholl oxidative cyclodehydrogenation reactions. nih.govmdpi.com Starting from dibromopyrene precursors with different substitution patterns, such as 1,8- and 1,6-dibromopyrene, different regioisomers can be obtained. nih.govmdpi.com For example, this approach has been used to synthesize 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene regioisomers from 1,8- and 1,6-dibromopyrene, respectively. nih.govmdpi.com These regioisomers can exhibit different properties, such as variations in absorption and emission spectra and self-assembly behavior. nih.govmdpi.com

Controlled Synthesis of Pyrene-Based Macromolecules and Oligomers

The controlled synthesis of pyrene-based macromolecules and oligomers is essential for creating materials with well-defined structures and properties for applications in organic electronics and other fields. uky.eduresearchgate.net Obtaining well-defined di-substituted pyrene building blocks is crucial for the controlled synthesis of linear or cyclic oligomers and polymers. uky.edu

Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are common methods used to prepare substituted pyrenes that can serve as monomers for polymerization. uky.edu The ease of preparation of mono- and tetra-substituted pyrenes facilitates their incorporation into different molecular architectures. uky.edu However, the selective preparation of di-substituted pyrenes can be more challenging but is highly required for constructing linear and cyclic structures. uky.edu

Pyrene units have been incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, pyrene-based conjugated copolymers have been synthesized for organic photovoltaic devices. mdpi.com Direct arylation has been employed as a strategy for accessing multi-diketopyrrolopyrrole (DPP)-based oligomers with pyrene cores. acs.org Palladium-catalyzed dehydrohalogenative coupling of mono-capped DPPs with multi-bromo-pyrene allows for the installation of DPP units onto the pyrene core, yielding oligomers with defined structures. acs.org

Pyrene-functionalized oligonucleotides (PFOs) represent another class of pyrene-based macromolecules, where pyrene moieties are attached to nucleic acid scaffolds. nih.gov These conjugates are synthesized by linking pyrene to nucleosides at different positions (nucleobase or sugar moiety) using various chemical methods. nih.gov

Compound NamePubChem CID
Pyrene996
4,5,9,10-Tetrahydropyrene14677
Benzo[e]pyrene9272
Pyrene-4,5-dione73398
Pyrene-4,5,9,10-tetraone163031
1,8-Dibromopyrene3034693
1,6-Dibromopyrene3034692
2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene (Generic)N/A
2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene (Generic)N/A
1,3-Dibromo-7-tert-butylpyrene-4,5,9,10-tetraone (Generic)N/A
5-(Dibromomethylene)pyren-4(5H)-one (Generic)N/A
5-(1,3-Dithiol-2-ylidene)pyren-4(5H)-one (Generic)N/A
N-(pyren-1-yl)picolinamide (Generic)N/A
2,2′-Divinylbiphenyl269611
1,2,3,6,7,8-Hexahydro-γ-oxo-4-pyrenebutanoic acid (Generic)N/A
4-Bromopyrene3034691
4-Acetylpyrene138447
4-Nitropyrene10117

Note: PubChem CIDs for generic or complex structures were not available and are marked as N/A.##

Pyrene, a prominent polycyclic aromatic hydrocarbon (PAH), is extensively utilized across various scientific disciplines owing to its distinctive electronic and photophysical attributes. rsc.orgmdpi.comresearchgate.net Its rigid, extended π-system and notable fluorescence properties, including a long fluorescence lifetime and sensitivity to environmental polarity, make it a valuable core structure for designing functional materials. rsc.orgresearchgate.net Despite its utility, direct electrophilic substitution of pyrene often suffers from limited regioselectivity, primarily occurring at the 1, 3, 6, and 8 positions. rsc.org To overcome this limitation and enable functionalization at less reactive sites, such as the 2, 7, and K-region positions (4, 5, 9, and 10), a variety of indirect synthetic methodologies and functionalization strategies have been developed. rsc.orgresearchgate.netrsc.org

Cyclization Reactions of Precursor Molecules

Indirect synthetic routes frequently employ the cyclization of carefully designed precursor molecules to construct the pyrene core or introduce substituents at specific positions. A key strategy involves the use of reduced pyrene intermediates, such as 4,5,9,10-tetrahydropyrene (THPy). rsc.org The hydrogenation of pyrene to THPy alters its reactivity profile, rendering the 2 and 7 positions more susceptible to electrophilic aromatic substitution compared to native pyrene. rsc.org Subsequent dehydrogenation of the functionalized THPy derivative restores the aromaticity, yielding pyrene substituted at the 2 and/or 7 positions. rsc.org

Transannular ring closures and cyclizations of biphenyl derivatives also serve as effective methods for pyrene synthesis. rsc.orgresearchgate.net For instance, photochemical cyclization of 2,2′-divinylbiphenyl can afford THPy, a precursor to pyrene. rsc.org Furthermore, cyclization reactions are instrumental in the synthesis of pyrene derivatives featuring fused aromatic rings. The Friedel-Crafts alkylation of hexahydropyrene (HHPy) can produce intermediates like 1,2,3,6,7,8-hexahydro-γ-oxo-4-pyrenebutanoic acid, which can then undergo cyclization and oxidation steps, such as Wolff-Kishner decarboxylation, to form fused systems like benzo[e]pyrene. rsc.org The construction of new rings fused to the pyrene core at positions 1 and 2 can be achieved by introducing a functionalized chain at the 1-position of pyrene, followed by hydrogenation to the THPy analogue and subsequent cyclization directed to the 2-position. rsc.org

K-Region Functionalization of Pyrene

The K-region of pyrene, encompassing the 4,5- and 9,10-bonds, is characterized by a higher degree of double bond character. rsc.org Functionalization at these positions is particularly interesting for tuning the electronic and photophysical properties of pyrene derivatives. researchgate.net Although less reactive towards typical electrophilic substitution than the 1, 3, 6, and 8 positions, targeted strategies have been developed for K-region functionalization. mdpi.comresearchgate.networktribe.com

One approach involves leveraging the reactivity of reduced pyrene forms like THPy, where conditions can be tuned to favor substitution at the K-region prior to re-aromatization. rsc.org This indirect method has been successfully applied to synthesize K-region substituted pyrenes such as 4-bromo-, 4-acetyl-, and 4-nitropyrene. rsc.org

Direct functionalization at the K-region can be achieved through Lewis acid-catalyzed reactions, including formylation, acetylation, and bromination. worktribe.comnih.govscholarsportal.info Oxidation of pyrene is another significant route to access K-region functionalized derivatives, yielding key intermediates like pyrene-4,5-dione and pyrene-4,5,9,10-tetraone. researchgate.netfigshare.comuni-freiburg.de These oxidized species serve as versatile precursors for further transformations, including olefination reactions, which have been used to synthesize derivatives such as 5-(dibromomethylene)pyren-4(5H)-one and 5-(1,3-dithiol-2-ylidene)pyren-4(5H)-one. rsc.org

Recent advancements in transition metal-catalyzed C–H activation have provided new avenues for site-selective K-region functionalization. mdpi.com Palladium(II)-catalyzed C–H arylation and alkylation directed by a bidentate group have demonstrated the ability to functionalize the C10 position of pyrene derivatives like N-(pyren-1-yl)picolinamide. mdpi.com

Design and Synthesis of Pyrene-Fused Aromatic Systems

The creation of pyrene-fused aromatic systems, involving the annulation of additional aromatic rings onto the pyrene core, is a crucial strategy for extending the π-conjugation and modulating the electronic and optical properties of pyrene-based materials. researchgate.netnih.gov

Pyrene-Fused Acenes and Azaacenes

Pyrene-fused acenes and azaacenes are classes of fused polycyclic aromatic hydrocarbons where linear or angularly fused benzene (acenes) or nitrogen-containing (azaacenes) rings are integrated with the pyrene structure. These compounds are actively explored for their potential in organic electronic applications. researchgate.netuni-freiburg.denih.gov

Synthetic strategies for these fused systems often rely on the controlled coupling and cyclization of molecular precursors. Key synthons, such as dienes and ynes of varying chain lengths, are employed in the construction of the extended aromatic frameworks. researchgate.netnih.gov The "clean reaction" approach has been highlighted as a method for preparing pyrene-fused acenes. researchgate.netnih.gov

Pyrene-fused azaacenes, characterized by the presence of fused pyrazine rings, offer enhanced stability compared to their linear acene counterparts and are often more synthetically accessible. figshare.comuni-freiburg.de A common synthetic entry point involves the oxidation of pyrene to pyrene-4,5-dione or pyrene-4,5,9,10-tetraone. figshare.comuni-freiburg.de These diketone and tetraketone intermediates can then undergo cyclocondensation reactions with ortho-phenylenediamines or related tetraaminobenzene derivatives to form the fused azaacene structures. figshare.comuni-freiburg.de For instance, novel pyrene-fused azaacenes have been synthesized through the condensation of 1,3-dibromo-7-tert-butylpyrene-4,5,9,10-tetraone with 1,2-diamine, followed by Suzuki cross-coupling. figshare.com

The incorporation of pyrene units into N-heteroacenes is an effective method to extend the length of these structures and improve their solubility, leading to the formation of pyrene-fused N-heteroacenes. acs.org Iterative condensation reactions utilizing tert-butyl pyrene tetraketone and diamine derivatives have enabled the synthesis of three-dimensional pyrene-fused N-heteroacenes with substantial diameters. acs.org

Pyrene-Fused Poly-Aromatic Regioisomers

The synthesis of pyrene-fused poly-aromatic regioisomers, which differ in the specific arrangement of annulated rings around the pyrene core, provides a means to fine-tune the electronic and optical properties of the resulting materials. nih.govmdpi.com These regioisomers are being investigated for their potential as luminescent and semiconducting materials. nih.govmdpi.com

Synthetic routes to these regioisomeric systems often combine coupling reactions with subsequent cyclodehydrogenation. The Suzuki-Miyaura cross-coupling reaction in tandem with Scholl oxidative cyclodehydrogenation has been successfully applied to synthesize regioisomeric pyrene-containing π-conjugated polyaromatic systems. nih.govmdpi.com By starting with different dibromopyrene precursors, such as 1,8- and 1,6-dibromopyrene, researchers can access distinct regioisomers. nih.govmdpi.com This methodology has been used to prepare regioisomers like 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene and 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene from 1,8- and 1,6-dibromopyrene, respectively. nih.govmdpi.com These regioisomeric structures can exhibit variations in their photophysical properties, including differences in absorption and emission wavelengths, as well as their self-assembly behavior. nih.govmdpi.com

Controlled Synthesis of Pyrene-Based Macromolecules and Oligomers

The ability to synthesize pyrene-based macromolecules and oligomers with precise control over their structure is vital for developing functional materials for organic electronics and other advanced applications. uky.eduresearchgate.net A key challenge in this area is the controlled synthesis of well-defined di-substituted pyrene building blocks, which are essential for constructing linear or cyclic oligomeric and polymeric structures. uky.edu

Metal-catalyzed cross-coupling reactions, such as Suzuki coupling, are widely used to prepare substituted pyrene monomers suitable for polymerization. uky.edu While mono- and tetra-substituted pyrenes are relatively accessible, the selective synthesis of di-substituted pyrenes, crucial for controlled polymerization, requires more sophisticated approaches. uky.edu

Pyrene units have been successfully incorporated into conjugated polymers and oligomers through various polymerization techniques. For instance, pyrene-based conjugated copolymers have been synthesized and explored for their application in organic photovoltaic devices. mdpi.com Direct arylation, a facile and atom-efficient synthetic strategy, has been employed to synthesize multi-diketopyrrolopyrrole (DPP)-based oligomers featuring pyrene cores. acs.org This method involves palladium-catalyzed dehydrohalogenative coupling of mono-capped DPP units with multi-bromo-pyrene precursors, allowing for the controlled attachment of DPP units to the pyrene core and the formation of well-defined oligomeric structures. acs.org

Pyrene-functionalized oligonucleotides (PFOs) represent another class of pyrene-based macromolecules, created by attaching pyrene moieties to nucleic acid scaffolds. nih.gov The synthesis of PFOs involves linking pyrene to nucleosides at different positions, such as the nucleobase or sugar moiety, using specific chemical coupling methods. nih.gov

Advanced Photophysical Properties of Pyrene and Its Derivatives

Fundamental Photophysics of the Pyrene (B120774) Chromophore

The fundamental photophysics of pyrene involve the absorption of light, excitation to higher energy states, and subsequent relaxation processes, including fluorescence emission. ubc.canih.gov

Excited State Dynamics and Energy Landscapes

Upon excitation, a ground state pyrene molecule (M) is promoted to an excited singlet state (M*). psu.edunih.gov The decay of this excited state leads to the characteristic monomer emission spectrum. nih.gov The excited-state dynamics of pyrene can be complex, involving rapid internal conversion between different electronic states. Studies using ultrafast spectroscopic techniques have revealed that relaxation from higher excited states can occur through a cascade of electronic states, mediated by conical intersections, eventually populating the lowest long-living excited state. escholarship.org The efficiency of this population transfer can depend on the kinetic energy deposited into specific vibrational modes. escholarship.org The potential energy surface (PES) of pyrene and its dimers plays a critical role in determining the excited-state dynamics and the pathways for relaxation. mdpi.comresearchgate.net

Vibronic Structure Analysis of Emission Spectra

The fluorescence emission spectrum of pyrene in dilute solutions is characterized by a well-defined vibronic structure, typically showing five major bands with peaks around 375, 379, 385, 395, and 410 nm. nih.govnih.gov These bands correspond to transitions from the lowest excited singlet state to different vibrational levels of the ground electronic state. nih.gov The relative intensities of these vibronic bands are sensitive to the polarity of the pyrene's microenvironment, making it a useful probe for studying local environmental properties. nih.govresearchgate.net For instance, the ratio of the intensities of the first (around 375 nm) and third (around 385 nm) vibronic bands is often used as an indicator of solvent polarity. nih.govresearchgate.net The emission spectrum of pyrene does not perfectly mirror its absorption spectrum, indicating differences between the absorbing and emitting electronic states. rsc.org

Excimer Formation and Aggregation Phenomena

A distinctive feature of pyrene photophysics is its ability to form an excited-state dimer, known as an excimer, which exhibits a broad, red-shifted emission band compared to the monomer fluorescence. nih.govpsu.edu

Mechanisms of Excimer Formation

Excimer formation in pyrene typically occurs when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. psu.edunih.govresearchgate.net This interaction requires sufficient spatial proximity between the two molecules. nih.govresearchgate.net The process can be described by a kinetic scheme involving the excitation of a monomer (M) to M, followed by the reversible formation of the excimer (E) from M* and a ground-state monomer (M): M + hν → M; M + M ⇌ E. psu.edu The excimer then decays to two ground-state monomers, emitting a photon (E → M + M + hν') or through non-radiative pathways. psu.edu While collisional encounters are a primary mechanism for excimer formation in solution, studies in confined environments like membranes suggest that excimer formation can also arise from pre-aggregated pyrene molecules through a static mechanism. nih.gov Ultrafast dynamics studies on pyrene dimers have revealed distinct excimer formation pathways mediated by intermolecular conical intersections. rsc.orgmdpi.com These pathways can involve initial relaxation close to the Franck-Condon geometry or large amplitude oscillations along specific molecular coordinates. rsc.org

Aggregation-Induced Emission (AIE) Properties

Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ), some pyrene-based systems exhibit aggregation-induced emission (AIE). iucr.orgrsc.orgresearchgate.net This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated or solid state. iucr.orgrsc.org While pyrene itself can exhibit ACQ due to its planar structure facilitating π-π stacking induced quenching, modifications and the design of pyrene derivatives can lead to AIE properties. rsc.orgchemrxiv.org Mechanisms contributing to AIE in pyrene-based luminogens include the restriction of intramolecular motion (RIM), which suppresses non-radiative decay pathways in the aggregated state. rsc.orgresearchgate.net Oxygen quenching at the molecular level can also contribute to weak emission in solution, with aggregation providing isolation from oxygen, leading to turn-on fluorescence in the aggregate state. chemrxiv.org The specific arrangement and interactions of pyrene units in aggregates significantly influence the AIE properties, with different substituents leading to varying aggregate structures and emission characteristics. chemrxiv.org

Influence of Concentration and Environment on Excimer/Monomer Emission

The relative intensities of monomer and excimer emission bands are strongly dependent on the concentration of pyrene and the surrounding environment. nih.govcolostate.eduresearchgate.net At low concentrations, monomer emission dominates the fluorescence spectrum. colostate.edu As the concentration increases, the probability of encounters between excited and ground-state pyrene molecules increases, leading to enhanced excimer formation and a corresponding increase in the intensity of the excimer band (typically centered around 460-480 nm) relative to the monomer bands. nih.govnih.govcolostate.eduresearchgate.net This concentration dependence of the excimer to monomer emission ratio (E/M) is a key characteristic used to probe molecular interactions and local concentration. nih.govresearchgate.net The environment, including solvent polarity and viscosity, also significantly influences the excimer formation process and the E/M ratio. colostate.eduresearchgate.net For instance, higher solvent viscosity can slow down diffusion-controlled excimer formation. colostate.edu In organized media like membranes, the E/M ratio can be related to the fluidity or lateral diffusion coefficient. researchgate.net

Data Tables

While specific quantitative data for all aspects (e.g., detailed energy landscapes with numerical values for different states and transition rates) are complex and highly dependent on the specific pyrene derivative and environment, the general trends and relative values can be illustrated.

Here's a conceptual representation of how data on the influence of concentration on emission might be presented:

Pyrene ConcentrationMonomer Emission Intensity (Arbitrary Units)Excimer Emission Intensity (Arbitrary Units)Excimer/Monomer Ratio (E/M)
LowHighLowLow
MediumDecreasingIncreasingIncreasing
HighLowHighHigh

Note: This table illustrates the general trend observed with increasing pyrene concentration. Actual values would depend on the specific experimental conditions and units.

Another conceptual table illustrating the effect of solvent polarity on vibronic band intensities:

Solvent PolarityIntensity of Vibronic Band I (e.g., ~375 nm)Intensity of Vibronic Band III (e.g., ~385 nm)Ratio of Band I/Band III
Non-polarHigherLowerHigher
PolarLowerHigherLower

Note: This table illustrates a general trend related to the sensitivity of vibronic fine structure to solvent polarity. Specific band assignments and ratios can vary.

Detailed Research Findings

Research has shown that the excited-state lifetime of pyrene is relatively long (e.g., >100 ns), which facilitates the collision-dependent excimer formation process. nih.govresearchgate.netcolostate.edu Time-resolved fluorescence measurements allow for the determination of monomer and excimer lifetimes and the kinetics of excimer formation and decay. psu.educolostate.edu Studies on pyrene-labeled proteins have utilized the excimer-to-monomer emission ratio to gain insights into protein conformation and spatial proximity of labeled sites. nih.govnih.gov The design of pyrene-based molecular beacons and probes has exploited the excimer signaling mechanism for detecting nucleic acids and other biomolecules. nih.gov Furthermore, research into pyrene-based AIE systems explores strategies to overcome ACQ and utilize the enhanced emission in aggregates for applications in bioimaging and sensing. rsc.orgchemrxiv.orgnih.govnih.gov Investigations into pyrene dimers have provided detailed theoretical and experimental insights into the potential energy surfaces and dynamics governing excimer formation at a fundamental level. mdpi.comresearchgate.netrsc.org

Solvatochromism and Acidochromism Studies

Pyrene and its derivatives often exhibit solvatochromic behavior, where their fluorescence spectra shift in response to changes in solvent polarity mdpi.com. This sensitivity arises from the interaction between the molecule's excited state dipole moment and the surrounding solvent molecules. In more polar solvents, a red shift in the emission spectra is typically observed for certain pyrene-based compounds, indicating a stabilization of the excited state in polar environments mdpi.com. This solvatochromic effect makes pyrene and its derivatives useful for probing the polarity of various media, including biological systems and material interfaces fishersci.ca.

Acidochromism, a change in spectral properties upon changes in pH, can also be observed in pyrene derivatives containing functional groups that can be protonated or deprotonated mdpi.comresearchgate.net. Changes in the absorption and emission spectra upon the addition of acids or bases provide insights into the molecule's interaction with protons and its potential application as a pH sensor mdpi.comscilit.com. Studies on pyrene-based imine dimers, for instance, have demonstrated both solvatochromic fluorescence and acidochromic behavior, highlighting their potential in sensing applications mdpi.com.

Quantum Yield and Fluorescence Lifetime Modulation

The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) are crucial parameters that characterize the efficiency and duration of fluorescence emission. Pyrene itself exhibits a relatively high quantum yield and a long S₁ lifetime in deaerated solutions, making it a suitable fluorescent label psu.edu. For example, pyrene in deaerated cyclohexane (B81311) at room temperature has a reported Φf of 0.6 and a τf of 450 ns psu.edu. The long lifetime is particularly noteworthy for an organic dye and makes pyrene's quantum yield and lifetime sensitive to the presence of oxygen, which can act as a quencher d-nb.info.

The quantum yield and lifetime of pyrene derivatives can be significantly modulated by structural modifications, particularly through the introduction of substituents psu.edu. While the fluorescence quantum yields of pyrene derivatives can be relatively insensitive to substitution, the lifetimes can vary considerably psu.edu. The modulation of fluorescence lifetime can be achieved by controlling the rates of radiative and non-radiative decay processes acs.org. The presence of certain substituents or changes in the molecular environment can introduce or enhance non-radiative pathways, leading to a decrease in fluorescence lifetime and quantum yield acs.orgresearchgate.netrsc.org. Conversely, strategies that inhibit non-radiative decay, such as restricting molecular motion in solid matrices, can lead to increased quantum yields and longer lifetimes chemrxiv.org.

Fine-Tuning Photophysical Properties through Substitution Patterns

The strategic placement of substituents on the pyrene core provides a powerful means to fine-tune its photophysical properties acs.org. The position and electronic nature of substituents can significantly impact the absorption and emission spectra, quantum yields, and excited-state dynamics researchgate.netacs.org.

Substitution at positions 1, 3, 6, and 8 of the pyrene core has been shown to effectively modulate the allowed electronic transitions, leading to derivatives with high fluorescence quantum yields aub.edu.lb. For instance, 1,3,6,8-tetraphenylpyrene (B79053) (TPP) exhibits a significantly increased fluorescence quantum yield compared to unsubstituted pyrene, which is partly attributed to the steric inhibition of excimer formation by the bulky phenyl groups aub.edu.lb.

Studies comparing regioisomeric pyridyl–pyrene conjugates have demonstrated that the position of the pyridyl substituent influences the photophysical properties acs.org. For example, the emission spectra of 1- and 4-substituted pyrenes are similar, while 2-substituted isomers show a larger bathochromic shift researchgate.netacs.org. Furthermore, a 1,6-disubstituted compound has been reported to exhibit a near-unity emission quantum yield in solution researchgate.netacs.org. The incorporation of electron-donating and electron-accepting groups at different positions can also lead to intramolecular charge transfer (ICT) states, influencing the photophysical behavior and potentially resulting in solvatochromic or aggregation-induced emission properties figshare.comresearchgate.networktribe.com.

Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to understand the impact of substitution on the electronic structure and photophysical properties of pyrene derivatives acs.orgresearchgate.netmdpi.com. These studies can reveal how substituents alter frontier molecular orbitals (HOMO and LUMO) and energy gaps, which in turn affect absorption and emission characteristics acs.orgresearchgate.net.

Photostability and Non-Radiative Decay Pathways

Pyrene, like other PAHs, can undergo photophysical and photochemical processes following light absorption. Photostability, the ability of a molecule to resist photodegradation, is a critical factor for applications in sensing, imaging, and organic electronics.

Non-radiative decay pathways are processes by which an excited molecule loses energy without emitting a photon. These pathways compete with fluorescence and reduce the fluorescence quantum yield and lifetime acs.orgrsc.org. Common non-radiative decay mechanisms include internal conversion (IC) and intersystem crossing (ISC) researchgate.net.

Studies on the photophysics of pyrene have investigated its non-radiative decay pathways. The presence of triplet excited states close in energy to the singlet excited states can facilitate intersystem crossing, leading to a decrease in fluorescence efficiency researchgate.net. Substituents, particularly those with heavy atoms or carbonyl groups, can enhance ISC researchgate.net.

Computational studies on the pyrene radical cation suggest high photostability due to the presence of accessible conical intersections, which can facilitate ultrafast non-radiative decay back to the ground state acs.org. Understanding these non-radiative pathways is essential for designing pyrene-based materials with enhanced photostability and desired fluorescence properties. Factors such as molecular structure, environmental conditions (e.g., solvent polarity, presence of oxygen), and aggregation state can influence the rates of non-radiative decay rsc.orgchemrxiv.orgworktribe.com.

Pyrene in Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

Pyrene (B120774) and its derivatives are extensively investigated for their use in organic electronic and optoelectronic devices. epa.gov The ability to chemically modify the pyrene core allows for the fine-tuning of its molecular architecture and packing, which is a critical factor in the performance of pyrene-based semiconductors. epa.gov

Pyrene-based materials are versatile components in the fabrication of Organic Light-Emitting Diodes (OLEDs), serving as emitters, host materials, and charge transporters. mdpi.comchinesechemsoc.orgacs.orgresearchgate.net Their high fluorescence quantum yields and excellent charge carrier mobility make them attractive for this application. nih.govmdpi.com

One of the key challenges in OLED technology is the development of efficient and stable blue-emitting materials. Pyrene derivatives have emerged as promising candidates for deep-blue emitters due to their intrinsic luminescence. rsc.org However, the strong π-π stacking of planar pyrene molecules in the solid state can lead to the formation of excimers, which causes a redshift in the emission spectrum, often resulting in less desirable greenish-blue or green light. mdpi.com To overcome this, researchers have designed pyrene derivatives with bulky substituents or twisted molecular structures to inhibit aggregation and preserve the pure blue emission. chinesechemsoc.orgmdpi.com For instance, pyrene-benzimidazole derivatives have been synthesized to reduce intermolecular aggregation, leading to efficient pure blue photo- and electroluminescence. mdpi.com An OLED device using one such compound as a non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). mdpi.com

In addition to being emitters, pyrene derivatives are also employed as hole-transporting materials (HTMs) in OLEDs. acs.orgnih.gov A series of pyridine-appended pyrene derivatives have been developed as HTMs, with one device featuring a Py-Br layer achieving a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 27.6 cd/A. nih.gov The strong electron delocalization and fused aromatic ring system of pyrene contribute to its effectiveness as a hole transporter. acs.orgnih.gov

Furthermore, pyrene-based materials can act as host materials for phosphorescent emitters in PhOLEDs. Their high triplet energy levels allow for efficient energy transfer to the phosphorescent guest molecules.

A notable example of a high-performance blue OLED is based on 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole (PyPI-Py). A nondoped device using this material as an emitter achieved a maximum external quantum efficiency (ηext) of 8.52%, a maximum brightness of 75,687 cd/m², and showed extremely low efficiency roll-off. chinesechemsoc.org

Performance of Selected Pyrene-Based OLEDs
Pyrene DerivativeRole in OLEDMaximum External Quantum Efficiency (EQE)Maximum Luminance (cd/m²)Emission ColorCIE Coordinates
PyPI-PyEmitter8.52%75,687Blue(0.15, 0.22)
Py-BrHTM9%17,300Not specifiedNot specified
Compound B (pyrene-benzimidazole)Emitter4.3%290Pure Blue(0.1482, 0.1300)
PyTAnPyEmitter5.48%Not specifiedDeep-Blue(0.15, 0.06)

Conventional HTMs can be expensive and suffer from issues like complex synthesis and limited stability. tubitak.gov.trnih.gov Pyrene derivatives provide a cost-effective and high-performance alternative. tubitak.gov.tr Research has shown that PSCs fabricated with pyrene-based HTMs can achieve power conversion efficiencies (PCE) exceeding 22%. tubitak.gov.tr

For example, a small organic molecule named OMe-TATPyr, which is a pyrene derivative, has been reported as a highly effective HTM for PSCs. nih.gov Another study presented four pyrene derivatives that, when used as thermally evaporated, dopant-free hole-transporting layers, resulted in a PCE of 17.9% in perovskite solar cells. rsc.org These materials facilitate efficient hole injection by allowing for the tuning of the highest occupied molecular orbital (HOMO) energy level. researchgate.net The planar structure of pyrene promotes strong π-π stacking, which can enhance intermolecular interactions and improve the conductivity of the hole-transporting layer. rsc.org

Theoretical studies have also been conducted on pyrene-based oligomers, suggesting their potential as electron donor materials in bulk-heterojunction solar cells when blended with acceptor compounds like fullerene derivatives. researchgate.net

Performance of Pyrene-Based Materials in Solar Cells
Pyrene DerivativeRole in Solar CellDevice TypePower Conversion Efficiency (PCE)
Generic Pyrene-based HTMsHTMPSC>22%
Pyrene derivative with α-naphthylamineHTMPSC (dopant-free)17.9%
PDI (pyrenodiindole)HTMPb-Sn PSCNot specified
PDAI (pyrenodi‐(7‐azaindole))HTMPb-Sn PSCNot specified

Pyrene's planar fused-ring structure, which facilitates close π-π stacking and leads to high crystallinity, makes it a valuable component for organic semiconductors in Organic Field-Effect Transistors (OFETs). researchgate.net These transistors are fundamental components of modern electronics. Pyrene-based organic semiconductors have been designed and synthesized to achieve high charge carrier mobilities and on-off current ratios. acs.orgnih.gov

Researchers have developed various pyrene-based semiconductors, which can be categorized based on the role of the pyrene unit: as a terminal group, a central core, or as part of a fused system. researchgate.net A notable example is 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP), a p-type organic semiconductor that exhibits liquid crystal behavior. acs.orgnih.gov An OFET fabricated with this material demonstrated a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and an on-off current ratio of 7.6 × 10⁶. acs.orgnih.gov

Another class of materials, pyrene fused perylene (B46583) diimides, has also shown promise. rsc.org Bottom-contact OFET devices using these materials exhibited p-type mobility up to 1.13 cm² V⁻¹ s⁻¹ with an on/off ratio of 10⁸ in air. rsc.org Additionally, 1-imino nitroxide pyrene has been used as the active layer in OFETs, showing high device performance with a mobility of 0.1 cm² V⁻¹ s⁻¹ and a low operating voltage. acs.org This low operating voltage is attributed to the reduced density of charge traps due to hydrogen bonding interactions between the pyrene derivative and the SiO₂ surface. acs.org

Performance of Pyrene-Based OFETs
Pyrene DerivativeSemiconductor TypeHole Mobility (cm²/Vs)On/Off Ratio
1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP)p-type2.17.6 x 10⁶
Pyrene fused perylene diimidep-type1.1310⁸
1-imino nitroxide pyrenep-type0.15 x 10⁴

Luminescent Materials and Displays

The inherent fluorescence of pyrene makes it a valuable chromophore for a variety of luminescent materials and display technologies. nih.gov Pyrene and its derivatives are known for their strong fluorescence emission, high quantum yields, and the ability to form excimers—excited-state dimers that emit light at a longer wavelength than the monomer. nih.govrsc.orgresearchgate.net This property is highly sensitive to the distance and orientation between pyrene molecules, making it a useful tool for probing molecular arrangements. researchgate.net

Pyrene-based materials are widely used as fluorescent probes for the detection of metal ions, anions, and neutral molecules in chemical and biological systems. rsc.orgresearchgate.netbhu.ac.in For example, pyrene-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions in living cells. nycu.edu.tw The fluorescence of these probes can be enhanced or quenched upon binding with the target analyte. rsc.org

In the context of displays, the excimer and exciplex (excited-state complex with a different molecule) formation of pyrene can be harnessed to create thermoresponsive luminescent materials. nih.govresearchgate.net For instance, a polymer network containing a pyrene derivative encapsulated in a rotaxane structure showed a continuous switch from pyrene-pyrene excimer emission to pyrene-dimethylaniline exciplex emission with changing temperature. nih.govresearchgate.net This resulted in a monotonic change in luminescence over a wide temperature range, demonstrating its potential for visualizing thermal information. nih.govresearchgate.net

Furthermore, pyrene-substituted ethenes have been synthesized that exhibit aggregation-enhanced excimer emission. rsc.org Contrary to the typical quenching effect of excimer formation, these materials become highly emissive in the solid state with fluorescence quantum yields up to 100%. rsc.org This is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. rsc.org

Liquid Crystalline Materials

Pyrene's rigid, planar structure makes it an excellent core for designing discotic (disk-shaped) liquid crystals. mdpi.comnih.govgoogle.com These materials can self-assemble into ordered columnar structures, which act as one-dimensional pathways for charge transport, making them promising for applications in organic electronics. nih.govvanderbilt.edu

Several pyrene-based discotic liquid crystals have been synthesized and their mesomorphic (liquid crystalline) properties investigated. nih.govvanderbilt.eduep2-bayreuth.de For example, 1,3,6,8-tetrakis(3,4,5-trisdodecyloxyphenylethynyl)pyrene forms columnar liquid crystal phases over a significant temperature range and is highly fluorescent in both solution and the condensed state. ep2-bayreuth.de The charge carrier mobility in some pyrene-based discotic liquid crystals has been measured to be in the range of 10⁻⁵ to 10⁻² cm²·V⁻¹·s⁻¹. nih.gov

In addition to discotic systems, pyrene moieties have been incorporated into bent-core molecules to create novel liquid crystalline materials. rsc.orgresearchgate.net Depending on the molecular design, these compounds can form various self-assembled structures, including columnar mesophases, physical gels, and even nanotubes. rsc.org Some of these bent-core liquid crystals exhibit excimer-like emission and can form stable glassy phases at room temperature. rsc.org The study of pyrene-based liquid crystal dimers has also revealed the formation of twist-bend nematic phases, driven by intermolecular π–π* interactions. mdpi.com

The molecular dynamics of pyrene-based discotic liquid crystals confined in nanopores have also been studied, providing insights into the self-assembly and charge transport properties of these materials at the nanoscale. rsc.org

Integration with Nanomaterials

The planar structure and π-conjugated system of pyrene facilitate strong π-π stacking interactions with various nanomaterials, such as carbon nanotubes (CNTs) and graphene. This non-covalent functionalization allows for the integration of pyrene's unique photophysical properties with the exceptional electronic and mechanical properties of these nanomaterials.

Pyrene-functionalized CNTs and graphene have been explored for applications in sensors, electronics, and composite materials. The pyrene moiety acts as an "anchor" that attaches to the surface of the nanomaterial without disrupting its intrinsic electronic structure. This interaction can be used to disperse CNTs and graphene in various solvents and polymer matrices.

Furthermore, pyrene derivatives can be used to modify the surface of nanoparticles, creating hybrid materials with tailored optical and electronic properties. For instance, pyrene-based fluorescent porous organic polymers have been synthesized for the detection of pesticides. nih.gov These materials exhibit strong fluorescence that can be quenched upon interaction with the target molecules, providing a sensitive detection mechanism. nih.gov The porous structure of these polymers provides a large surface area for analyte interaction, leading to a rapid and sensitive response. nih.gov

Functionalization of Carbon Nanotubes and Graphene

The integration of pyrene and its derivatives with carbon nanotubes (CNTs) and graphene is a prominent area of research, primarily leveraging non-covalent functionalization. This method is advantageous as it preserves the intrinsic electronic and mechanical properties of the carbon nanomaterials, which can be compromised by covalent modification methods that alter their sp² hybridization. mdpi.comfrontiersin.org The functionalization is predominantly achieved through π-π stacking interactions, where the planar aromatic structure of pyrene strongly adsorbs onto the graphitic surface of CNTs and graphene. mdpi.comacs.orgresearchgate.net

This non-covalent attachment serves several key purposes. A major challenge in the application of CNTs and graphene is their tendency to aggregate into bundles or restack due to strong van der Waals forces, limiting their solubility and processability in various solvents. frontiersin.orgbeilstein-journals.org Pyrene derivatives, featuring the pyrene moiety as an anchor and other functional groups as tails, act as effective dispersing agents. For instance, pyrene-end-functionalized poly(L-lactide) has been demonstrated to significantly improve the dispersion of multi-walled carbon nanotubes (MWCNTs) within a poly(L-lactide) matrix, leading to enhanced mechanical properties. nih.govresearchgate.net Similarly, pyrene-1-boronic acid has been used as a stabilizer to create homogeneous colloidal suspensions of few-layer graphene in N,N-Dimethylformamide (DMF). scientific.net

The photophysical properties of these composites are also a subject of intense study. When pyrene is tethered to CNTs, its excited state is significantly quenched. This quenching occurs through two competing pathways: the formation of "intramolecular" excimers between adjacent pyrene units and energy transfer to the carbon nanotube. acs.org The efficiency of these processes can be influenced by the length of the tether connecting the pyrene to the nanotube, with longer, more flexible tethers favoring excimer formation over energy transfer. acs.org This tunability of photophysical properties opens avenues for applications in sensing and optoelectronics.

Research has also explored the use of these functionalized materials in biosensing. Pyrene derivatives serve as a molecular linker to immobilize biomolecules onto CNT surfaces while maintaining the nanotubes' electrical capabilities. mdpi.com For example, biotinylated pyrene derivatives have been used to functionalize single-walled carbon nanotubes (SWCNTs) for the construction of glucose biosensors, where avidin (B1170675) and biotin-labeled glucose oxidase are subsequently attached through affinity interactions. mdpi.com

Pyrene DerivativeCarbon NanomaterialKey Research FindingApplication
Pyrene-end-functionalized poly(L-lactide) (py-end-PLLA)Multi-walled Carbon Nanotubes (MWCNTs)Enhanced dispersion of MWCNTs in a PLLA matrix, leading to improved Young's modulus. nih.govresearchgate.netPolymer nanocomposites, Bone tissue engineering nih.govresearchgate.net
Pyrene-1-boronic acidFew-layer GrapheneActed as a stabilizer for graphene in DMF, enabling the fabrication of transparent conducting films. scientific.netTransparent conductive films scientific.net
Pyrene-endcapped Tetraphenylethene (TPEP)Reduced Graphene Oxide (rGO)Produced a dispersible rGO-TPEP material with an enhanced aggregation-induced emission (AIE) effect. frontiersin.orgChemical sensing (explosive detection) frontiersin.org
Biotinylated pyrene derivativesSingle-walled Carbon Nanotubes (SWCNTs)Enabled non-covalent immobilization of avidin and biotin-labeled glucose oxidase for biosensor construction. mdpi.comElectrochemical biosensors mdpi.com

Hybrid Pyrene-Nanoparticle Composites

Pyrene and its derivatives are utilized to modify the surfaces of various nanoparticles, creating hybrid composites with tailored optical, catalytic, and assembly properties. The pyrene moiety typically acts as a surface anchor through π-π interactions or as a functional part of a ligand that covalently binds to the nanoparticle surface. These hybrid materials combine the unique characteristics of pyrene, such as its fluorescence and excimer formation, with the properties of the inorganic nanoparticles.

One area of significant research is the tuning of the optical properties of pyrene by immobilizing it on nanoparticle surfaces. For instance, phosphonic acid functionalized pyrene derivatives have been shown to self-assemble on alumina (B75360) nanoparticle surfaces, forming defined core-shell hybrids. researchgate.netscispace.com The fluorescence emission of these composites can be controlled by the molecular mixing ratio of the pyrene derivative with other ligands, resulting in monomer emission, excimer emission, or a combination of both. researchgate.netscispace.com This allows for the creation of multifunctional surfaces with tunable emission colors. researchgate.net Similarly, pyrene-decorated polymer nano-objects, synthesized via polymerization-induced self-assembly (PISA), have been used to study the influence of nanoparticle morphology (e.g., spheres, worms, vesicles) on the photoluminescent behavior, with the ratio of excimer to monomer emission intensity changing with the particle's surface curvature. manchester.ac.ukfigshare.com

Pyrene-functionalized ligands are also employed to control the synthesis and assembly of metallic nanoparticles. Gold nanoparticles have been successfully functionalized with pyrene-thiol derivatives. rsc.org These pyrene-capped gold nanoparticles exhibit better dispersity in a pyrene derivative matrix compared to nanoparticles capped with standard alkanethiols, which is attributed to the favorable π-π interactions between the pyrene units. rsc.org In another approach, a pyrene fluorophore connected to a nucleobase spacer was used to functionalize gold nanoparticles, resulting in a material that displays inherent photoluminescence and pyrene excimer emission, indicating a close-packed arrangement of pyrene on the gold surface. rsc.org

In the field of catalysis, pyrene-thiol ligands have been used to modify the surface environment of palladium (Pd) nanoparticles supported on carbon black. nih.gov These modified catalysts show high efficiency and selectivity in the semihydrogenation of alkynes to alkenes. The steric hindrance from the pyrene groups on the Pd nanoparticle surface restricts substrate access, which suppresses the overhydrogenation of alkenes to alkanes. nih.gov The strong interaction between the pyrene groups and the carbon support also prevents the leaching of the modifiers and the sintering of the Pd nanoparticles, contributing to the catalyst's high stability. nih.gov

Nanoparticle TypePyrene-Based FunctionalizationPrimary Research FocusKey Finding
Alumina (AlOx)Phosphonic acid functionalized pyrene derivativesTunable optical properties researchgate.netscispace.comEmission can be switched between monomer and excimer by controlling the surface ligand composition. researchgate.netscispace.com
Gold (Au)11-(4-(pyren-1-yl)phenoxy)undecane-1-thiolControlled self-assembly rsc.orgPyrene-functionalized Au nanoparticles showed better dispersity in a pyrene matrix due to π-π interactions. rsc.org
Gold (Au)Pyrene with a nucleobase spacerPhotoluminescence behavior rsc.orgResulting nanoparticles display inherent photoluminescence and pyrene excimer emission. rsc.org
Palladium (Pd) on CarbonPyrene-thiol derivatives (PyC12S)Heterogeneous catalysis nih.govHigh activity and selectivity (94% alkene selectivity at 98% conversion) for alkyne semihydrogenation. nih.gov

Pyrene-Based Metal-Organic Frameworks (MOFs)

Pyrene's unique optical and electronic properties, combined with its rigid, planar structure, make it an attractive building block for the construction of metal-organic frameworks (MOFs). scispace.comrsc.orgresearchgate.net Pyrene-based ligands, typically functionalized with coordinating groups like carboxylates or phosphonates, are used as the organic linkers that connect metal ions or clusters into extended, crystalline networks. rsc.org The incorporation of the pyrene core into the MOF structure can impart desirable features such as high surface area, specific pore sizes, and strong π-π stacking interactions. rsc.org These characteristics make pyrene-based MOFs promising materials for a variety of applications, including gas storage and separation, luminescence sensing, and photocatalysis. researchgate.netscispace.com

The synthesis of pyrene-based MOFs often involves using ligands such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), which can coordinate with metal ions like Zn(II) to form frameworks with distinct structural features. nih.gov The resulting MOFs can exhibit high water stability and permanent porosity, which are crucial for applications like carbon capture. nih.gov The extensive π-aromatic system of the pyrene core can serve as a preferential binding site for polarizable molecules like CO₂. nih.gov Computational and experimental studies have investigated how factors like pore size, the presence of open-metal sites, and framework charges influence CO₂ adsorption in these materials. nih.gov

The photophysical properties of pyrene are central to the functionality of many of these MOFs. The coordination of pyrene-based ligands with metal centers can lead to new photochemical properties not observed in the isolated pyrene molecule. rsc.org These properties are harnessed for applications in luminescence and photocatalysis. scispace.comrsc.org For example, a zirconium-pyrene MOF has been explored for its photocatalytic applications, and platinum nanoparticles have been successfully incorporated within its pores to enhance activity. liverpool.ac.uk Similarly, a new aluminum-pyrene MOF has been characterized and tested for photocatalysis as well as for CO₂ and CH₄ storage. liverpool.ac.uk The inherent fluorescence of the pyrene unit allows these MOFs to be used as luminescent sensors.

The structural versatility of pyrene-based ligands facilitates the generation of a wide range of MOF structures with diverse metal-ion coordination. rsc.org This tunability allows for the systematic design of pore size and functionality, which was demonstrated in a study of isoreticular MOFs for methane (B114726) storage. rsc.org The strong π-π interactions between the pyrene units within the framework can also enhance electron transfer efficiency, making these materials promising for heterogeneous catalysis. rsc.org

MOF Name/SystemLigandMetal Ion/ClusterKey Property/FeatureInvestigated Application
TBAPy-based MOFs1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy)Zn(II)High water stability, permanent porosity, π-aromatic system for binding. nih.govCO₂ adsorption and separation nih.gov
Aluminum-pyrene MOFPyrene-based ligandAlPorous structure, photocatalytic activity. liverpool.ac.ukPhotocatalysis, CO₂ and CH₄ storage liverpool.ac.uk
Zirconium-pyrene MOFPyrene-based ligandZrPhotocatalytically active, amenable to Pt nanoparticle incorporation. liverpool.ac.ukPhotocatalysis liverpool.ac.uk
Europium-pyrene MOFPyrene-based ligandEuNovel crystal structure. liverpool.ac.ukStructural characterization liverpool.ac.uk

Pyrene As a Fluorescent Probe and Sensor

Sensing Mechanisms and Design Principles

The design of pyrene-based fluorescent sensors often relies on specific mechanisms that alter the molecule's excited state dynamics or intermolecular interactions upon analyte binding. researchgate.netacs.orgescholarship.orgunina.itmyu-group.co.jp

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common sensing mechanism utilized in pyrene-based probes. researchgate.netacs.orgmyu-group.co.jp In this mechanism, an electron is transferred from a donor moiety to the excited fluorophore (pyrene), leading to non-radiative deactivation of the excited state and a decrease or quenching of fluorescence emission. worktribe.com When a target analyte binds to a recognition site linked to the pyrene (B120774) fluorophore, it can inhibit this electron transfer process. worktribe.commdpi.com This inhibition prevents the non-radiative decay, resulting in a recovery or enhancement of pyrene's fluorescence, effectively acting as a "turn-on" sensor. worktribe.commdpi.com For instance, in the detection of Cu²⁺, the binding of the ion to the ligand can prevent the PET mechanism, leading to a significant enhancement in pyrene fluorescence. worktribe.com Studies on pyrene-based Schiff base fluorophores have demonstrated PET as the sensing mechanism for detecting Sn²⁺ ions, where complexation with Sn²⁺ inhibits PET and enhances fluorescence. mdpi.com

Excimer-Monomer Switching

Excimer-monomer switching is another key sensing mechanism leveraging pyrene's ability to form excimers. researchgate.netacs.orgacs.org Pyrene exhibits distinct fluorescence emissions depending on its aggregation state. researchgate.netmdpi.com In dilute solutions, pyrene exists as monomers, emitting fluorescence typically around 370–400 nm. researchgate.netacs.orgpnas.org At higher concentrations or when two pyrene moieties are in close proximity (0.4 nm < d < 1 nm), they can form an excited-state dimer known as an excimer, which emits at longer wavelengths, typically around 420–600 nm (around 485 nm is frequently observed). researchgate.netacs.orgpnas.org This excimer emission has a larger Stokes shift and a longer fluorescence lifetime compared to the monomer emission. researchgate.net

Sensors designed based on excimer-monomer switching utilize a change in the distance or interaction between pyrene units upon analyte binding. acs.orgpnas.org For example, a probe might be designed with two pyrene molecules in close proximity, favoring excimer formation and emission in the absence of the analyte. researchgate.net Upon binding of the target analyte, a conformational change or disruption of the probe structure occurs, separating the pyrene units and leading to a decrease in excimer emission and an increase in monomer emission. researchgate.netrsc.org This switching of emission wavelengths and intensities provides a ratiometric sensing signal. rsc.org This mechanism has been applied in molecular beacons for probing nucleic acids, where target binding induces a conformational change that switches the emission from excimer to monomer. researchgate.netnih.gov

Quantum Interference Effects in Sensing

Quantum interference (QI) effects have been explored in the context of pyrene-based sensors, particularly in molecular junctions designed for gas sensing. escholarship.orgunina.it Pyrene, considered a minimal graphene-like unit, can be incorporated into molecular junctions to investigate chemiresistive responses upon adsorption of small gaseous molecules. escholarship.orgarxiv.orgresearchgate.net QI effects, specifically destructive quantum interference (DQI), can significantly influence the electrical conductance through the molecule. arxiv.orgresearchgate.netpku.edu.cn

By exploiting destructive QI arising in modified pyrene structures, such as meta-substituted pyrene, it is possible to tune the sensor's response. arxiv.orgresearchgate.net The interaction of analytes like NO₂, H₂O, and NH₃ with the pyrene core affects the electronic transport properties, and QI plays a role in the resulting chemiresistive signal. arxiv.orgresearchgate.netresearchgate.net Studies have shown that exploiting DQI can enhance both the sensitivity and chemical selectivity of pyrene-based sensors for detecting these gaseous molecules. arxiv.orgresearchgate.net This approach provides a fundamental strategy for designing high-performance chemical sensors using graphene functional blocks. arxiv.orgresearchgate.net

Environmental and Analytical Sensing Applications

Pyrene-based fluorescent sensors find diverse applications in environmental monitoring and analytical chemistry due to their sensitivity and selectivity towards various analytes. acs.orgacs.orgacs.orgmdpi.com

Detection of Metal Ions (e.g., Hg²⁺, Cu²⁺, Sn²⁺, Ag⁺)

Pyrene derivatives are widely used for the detection of various metal ions through fluorescence changes. researchgate.netacs.orgacs.org The sensing mechanisms often involve PET, excimer-monomer switching, or chelation-enhanced fluorescence (CHEF) upon metal ion binding. worktribe.commdpi.comresearchgate.netnih.gov

Several studies highlight the application of pyrene-based probes for detecting specific metal ions:

Hg²⁺: Pyrene-based sensors have shown high selectivity and sensitivity for Hg²⁺ ions. acs.orgresearchgate.netresearchgate.netresearchgate.net Some probes exhibit fluorescence quenching upon binding with Hg²⁺, while others show enhancement. acs.orgresearchgate.net For example, a pyrene-based chemosensor exhibited a turn-on fluorescent emission at 607 nm upon recognizing Hg²⁺ with a detection limit of 36 nM. acs.org Other pyrene derivatives have been reported with detection limits for Hg²⁺ in the nanomolar range. acs.orgresearchgate.netnih.gov The sensing mechanism for Hg²⁺ often involves complexation that inhibits excimer formation or triggers PET. researchgate.netnih.gov

Cu²⁺: Pyrene-based fluorescent sensors have been developed for the selective detection of Cu²⁺ ions. worktribe.commdpi.comresearchgate.netresearchgate.netarxiv.org These sensors can exhibit fluorescence enhancement or quenching depending on the specific probe design and sensing mechanism, such as PET or excimer/exciplex formation. worktribe.com A pyrene-based sensor demonstrated high selectivity for Cu²⁺ with a detection limit of 0.036 μM. mdpi.com

Sn²⁺: Pyrene-based fluorophores have shown potential as selective "turn-on" sensors for Sn²⁺ ions, utilizing the PET mechanism. mdpi.com A pyrene-based Schiff base fluorophore demonstrated a 24-fold increase in fluorescence intensity and effectively detected Sn²⁺ ions with a detection limit of 5.4 µM. mdpi.com Another pyrene-based imine dimer showed selective sensing capabilities towards Sn²⁺ with a detection limit of 1.61 × 10⁻⁵ M. mdpi.com

Ag⁺: Some pyrene-based compounds have shown selective responses to Ag⁺ ions. mdpi.comresearchgate.netarxiv.org While some studies on fluorinated 1,3,4-oxadiazole (B1194373) derivatives indicated selectivity towards Ag⁺, Co²⁺, and Cu²⁺, pyrene-specific probes for Ag⁺ detection often involve mechanisms leading to fluorescence changes upon complexation. mdpi.comarxiv.org

Here is a table summarizing some research findings on pyrene-based metal ion sensors:

Metal IonProbe Type / MechanismDetection LimitBinding Constant (Kₐ)Reference
Sn²⁺Schiff base fluorophore / PET5.4 µM2 × 10⁴ M⁻¹ mdpi.com
Sn²⁺Imine dimer1.61 × 10⁻⁵ M4.51 × 10⁶ M⁻¹ mdpi.com
Cu²⁺Fluorescent sensor0.036 μM- mdpi.com
Cu²⁺Imine dimer4.73 × 10⁻⁵ M4.03 × 10⁷ M⁻¹ mdpi.com
Hg²⁺Chemosensor36 nM- acs.org
Hg²⁺Methionine–pyrene hybrid probe / Excimer formation0.14 nM7.5630 × 10⁴ M⁻¹ researchgate.net
Hg²⁺Schiff base probe0.35 nM9.08 × 10⁵ M⁻¹ researchgate.net
Hg²⁺Hexaphenylbenzene–pyrene derivative / Excimer formation4.5 nM7.36 × 10⁴ M⁻¹ researchgate.net
Hg²⁺Azadiene–pyrene probe / Excimer mechanism0.2 µM4.32 × 10⁵ M⁻¹ researchgate.net
Hg²⁺Schiff base8.32 nM1.0⁵ × 10⁵ M⁻¹ researchgate.net

Note: Detection limits and binding constants can vary significantly depending on the specific probe structure and experimental conditions.

Sensing of Small Gaseous Molecules (e.g., NO₂, H₂O, NH₃)

Pyrene-based materials, particularly in the form of molecular junctions or functionalized graphene, have been investigated for sensing small gaseous molecules like NO₂, H₂O, and NH₃. escholarship.orgunina.itarxiv.orgresearchgate.net The sensing mechanism often involves changes in the electrical resistance or fluorescence properties of the pyrene-containing material upon gas adsorption. arxiv.orgresearchgate.net

Studies using molecular junctions with a pyrene core have explored the chemiresistive response to NO₂, H₂O, and NH₃. arxiv.orgresearchgate.netresearchgate.net The interaction of these gas molecules with pyrene can be investigated using theoretical frameworks like density functional theory and non-equilibrium Green's functions. arxiv.orgresearchgate.netresearchgate.net Research indicates that the open-shell character of NO₂ leads to a strong interaction with pyrene, potentially triggering a significant chemiresistive response. arxiv.orgresearchgate.netresearchgate.net Weaker interactions are observed with H₂O and NH₃, resulting in lower sensitivity. arxiv.orgresearchgate.netresearchgate.net

Exploiting quantum interference effects, specifically destructive QI in meta-substituted pyrene, has been shown to enhance the sensitivity and chemical selectivity for detecting these gases. arxiv.orgresearchgate.net This allows for the potential detection and distinction of individual molecules. arxiv.orgresearchgate.net

Surface-enhanced Raman spectroscopy (SERS) has also been explored for the detection of pyrene itself in environmental samples, indicating the broader application of spectroscopic techniques for PAH detection. unina.it A SERS-based approach using a highly porous substrate demonstrated label-free detection of pyrene in aqueous solution with a limit of detection of 23 nM. unina.it

Detection of Explosive Hazards (e.g., TNT)

Pyrene-based fluorescent sensors have been developed for the detection of explosive hazards, particularly nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT). researchgate.netwikipedia.org The detection mechanism often relies on fluorescence quenching or enhancement upon interaction with the explosive molecules. researchgate.netdntb.gov.uamdpi.com Nitroaromatic explosives, being electron-deficient, can interact with electron-rich pyrene derivatives through mechanisms such as photoinduced electron transfer (PET) or π-π stacking interactions, leading to a change in fluorescence intensity. researchgate.netdntb.gov.uamdpi.comacs.org

For example, pyrene-containing water-soluble probes have been reported for the fluorescent detection of nitroaromatic compounds in aqueous media. researchgate.net In some cases, the presence of explosive analytes leads to the quenching of the pyrene excimer emission. researchgate.net Pyrene-functionalized materials, such as electrospun nanofibers, have also demonstrated enhanced sensing performance for trace amounts of TNT in water, exhibiting a low detection limit. bilkent.edu.tr The large contact area and porous morphology of such materials contribute to their sensitivity. bilkent.edu.tr Studies have also explored the mechanism of interaction between pyrene-based chemosensors and TNT, suggesting that π-π stacking interactions can play a significant role in the fluorescence quenching observed. acs.org

Pyrene as a Probe for Molecular Environments

Pyrene's sensitivity to its microenvironment makes it a versatile probe for studying various molecular systems, including proteins, polymers, and lipid assemblies. nih.govmdpi.comresearchgate.net By incorporating pyrene or pyrene derivatives into these systems, researchers can gain insights into their structure, dynamics, and local properties through fluorescence spectroscopy. nih.govnih.govresearchgate.net

Polarity and Viscosity Sensing

The fluorescence emission spectrum of pyrene is notably sensitive to the polarity of the surrounding solvent or microenvironment. nih.govresearchgate.netresearchgate.netscispace.comrsc.org The ratio of the intensity of the first vibronic band (I₁) to the third vibronic band (I₃) in the monomer emission spectrum, often referred to as the "Py value" or I₁/I₃ ratio, is commonly used as an empirical scale for local polarity. nih.govresearchgate.netresearchgate.net A higher I₁/I₃ ratio generally indicates a more polar environment, while a lower ratio suggests a less polar or more hydrophobic environment. nih.govresearchgate.netresearchgate.net This sensitivity allows pyrene probes to report on polarity changes in various systems, including proteins, polymers, and micelles. nih.govresearchgate.netresearchgate.netscispace.comresearchgate.net

While primarily known for polarity sensing, pyrene's fluorescence properties can also be influenced by viscosity, as viscosity affects the rate of molecular diffusion and thus the formation of excimers. However, the primary and most widely exploited environmental sensitivity of pyrene is to polarity.

Probing Protein Conformation and Dynamics

Pyrene has been extensively used as a fluorescent probe to investigate protein structure, conformation, and dynamics. nih.govnih.govresearchgate.netbohrium.com Pyrene can be covalently attached to specific amino acid residues, such as sulfhydryl groups, within a protein. nih.govnih.gov The fluorescence properties of the attached pyrene then become sensitive to the local environment around the labeling site. nih.govnih.gov

Changes in protein conformation, folding, unfolding, and interactions with other molecules (e.g., lipids, other proteins) can lead to alterations in the polarity of the pyrene's microenvironment or the proximity of multiple pyrene labels (if multiple sites are labeled). nih.govnih.gov These changes can be monitored by observing shifts in the monomer emission vibronic fine structure (reporting on polarity) or changes in the excimer emission intensity (reporting on proximity and dynamics). nih.govnih.gov For instance, the environmentally- and spatially-sensitive features of pyrene allow monitoring protein conformation, conformational changes, protein folding and unfolding, protein-protein, protein-lipid and protein-membrane interactions. nih.govnih.gov

Studying Polymeric Systems and Macromolecules

Pyrene is a frequently used fluorescent dye in the study of labeled polymers and macromolecules. researchgate.netuwaterloo.ca Its unique photophysical behavior, particularly its ability to form excimers, makes it suitable for probing the conformation, internal dynamics, and local environment of these complex systems. mdpi.comresearchgate.netuwaterloo.canih.gov

By incorporating pyrene labels into polymers, either at chain ends, randomly along the backbone, or at chain terminals, researchers can utilize pyrene fluorescence to study various phenomena. nih.gov The rate constant for excimer formation is directly related to the local concentration of pyrene labels, providing quantitative information about the internal dynamics and local density of macromolecules in solution. uwaterloo.canih.gov Techniques like the model-free analysis (MFA) and the fluorescence blob model (FBM) have been applied to analyze the fluorescence decays of pyrene-labeled macromolecules to probe their internal dynamics, such as polymer ring closure, backbone flexibility, or chain terminal mobility. uwaterloo.canih.gov Pyrene-based fluorescent dyes have also been incorporated into macromolecular materials where the polymer responds to stimuli, altering pyrene excimer formation and thus changing fluorescent properties. researchgate.netrsc.orgrsc.org

Micellar Systems and Membrane Domains

Pyrene is a valuable probe for studying micellar systems and membrane domains due to its hydrophobic nature and sensitivity to polarity and molecular crowding. nih.govmdpi.comresearchgate.netacs.orgthermofisher.comrsc.orgmdpi.com Pyrene molecules tend to partition into the hydrophobic core of micelles or the hydrocarbon region of lipid bilayers. nih.govresearchgate.netthermofisher.com

In micellar solutions, the fluorescence spectrum of pyrene changes significantly upon micelle formation. researchgate.netacs.org In aqueous solutions below the critical micelle concentration (CMC), pyrene fluorescence is weak. Above the CMC, pyrene is solubilized within the hydrophobic core of micelles, leading to an increase in monomer fluorescence intensity and the appearance of excimer emission at higher pyrene concentrations. researchgate.netacs.org The ratio of monomer to excimer fluorescence intensities is highly sensitive to changes in surfactant concentration and can be used to determine the CMC of surfactants. researchgate.netacs.orgmdpi.comavantiresearch.com The I₁/I₃ ratio of pyrene fluorescence is also used to study the polarity of the micellar microenvironment and how it is affected by factors such as the presence of other molecules. researchgate.netrsc.orgmdpi.com

In membrane biophysics, free pyrene and pyrene-labeled lipids are used to study lipid bilayers. nih.govthermofisher.com The concentration-dependent formation of excimers in lipid bilayers is particularly useful for detecting lipid domain formation and studying membrane fluidity and structural perturbations. nih.govthermofisher.complos.org The spectral characteristics of cholesterol-pyrene, for instance, have been used to characterize pyrene fluorescence spectra in liquid-ordered (Lo) and liquid-disordered (Ld) membranes and to quantify cholesterol clustering behavior. plos.org

Bioimaging Applications of Pyrene-Based Probes

Pyrene-based probes have found applications in bioimaging, allowing for the visualization and study of biological structures and processes in living cells. researchgate.netmdpi.comrsc.orgbohrium.commdpi.comrsc.org The advantageous photophysical properties of pyrene, such as high quantum yield and sensitivity to the environment, make them suitable for this purpose. researchgate.netrsc.org

Pyrene derivatives have been utilized as fluorescent labels to bioimage living cells for structural identification of DNA, proteins, and lipid membranes. researchgate.net Polarity-sensitive pyrene fluorescent probes have been developed for multi-organelle imaging in living cells, enabling researchers to monitor changes in the microenvironment of organelles. rsc.org These probes can exhibit large Stokes shifts and significant changes in fluorescence lifetime across different polar solvents, making them versatile tools for studying cellular microenvironments and organelle dynamics. rsc.org Pyrene-based probes have also been successfully applied for fluorescent imaging of specific ions, such as copper ions, in live cells. bohrium.comrsc.org Furthermore, pyrene-based materials with aggregation-induced emission (AIE) properties have been explored for bioimaging applications. mdpi.com

Design of Red-Emitting Probes

While conventional pyrene-centered dyes typically emit in the blue-green region, there is significant interest in developing pyrene-based probes with red to far-red emission for bioimaging applications researchgate.netmdpi.com. Red-emitting dyes are particularly valuable as they often exhibit reduced scattering and absorption in biological tissues, allowing for deeper penetration and lower background interference mdpi.com.

The design rationale for achieving red or near-infrared emission from pyrene derivatives often involves extending the conjugation length and incorporating a donor-π-acceptor (D-π-A) structure mdpi.comacs.org. In such systems, the pyrene core can serve as an electron donor or delocalizer, stabilizing the charge-transfer excited state via resonance stabilization mdpi.com. The nature of the electron donor, π-extender, and electron acceptor in the D-π-A system influences the Stokes' shift and environmental sensitivity of the probe mdpi.com.

Novel pyrene-hemicyanine imaging probes, for example, have demonstrated red to far-red emission, large Stokes' shifts, high fluorescence quantum yield, and good biocompatibility researchgate.netmdpi.com. These probes offer advantages over traditional blue-green emitting pyrene dyes researchgate.netmdpi.com.

Research has also focused on constructing pyrene-based red-emitting aggregation-induced emission (AIE) luminogens researchgate.net. These materials exhibit enhanced emission in aggregated states, which is beneficial for solid-state applications and can open avenues for designing near-infrared emission pyrene-based photoelectric materials researchgate.net. For instance, specific pyrene-based red-emitting molecules with an emission wavelength (λem) of 686 nm have been reported researchgate.net.

Another approach involves synthesizing pyrene derivatives with monomer/excimer conversion features that emit red or near-infrared light. A positively charged pyrene derivative, Py-Cy, designed by extending conjugation and incorporating a donor-π-acceptor structure, showed absorption in the visible range, with its monomer and excimer emitting red and near-infrared light, respectively acs.org. This feature is highly beneficial for biosensing and bioimaging applications acs.org.

Detailed research findings on red-emitting pyrene-based probes often involve the synthesis and characterization of novel compounds and the investigation of their photophysical properties in various environments, including biological systems. Studies may include:

Synthesis routes: Describing the chemical reactions and steps involved in creating the pyrene derivatives. acs.orgbohrium.comnih.gov

Spectroscopic analysis: Measuring absorption and emission spectra, fluorescence quantum yields, and lifetimes in different solvents or in the presence of analytes or biological components. acs.orgbohrium.comresearchgate.netrsc.org

Sensing performance: Evaluating the sensitivity and selectivity of the probe towards target analytes, including detection limits. bohrium.commdpi.comrsc.orgmdpi.com

Cellular imaging: Demonstrating the probe's ability to stain specific cellular components or respond to intracellular changes in living cells using fluorescence microscopy. mdpi.commdpi.comacs.orgbohrium.comnih.govresearchgate.netrsc.orgmdpi.comrsc.orgmdpi.comrsc.orgnih.gov

Theoretical calculations: Using computational methods like Density Functional Theory (DFT) to understand the electronic structure and binding mechanisms. bohrium.commdpi.com

For example, a quinoline-pyrene probe designed for lysosomal pH sensing exhibited significant red shifts at low pH and efficiently stained lysosomes in HeLa cells nih.gov. Another study reported a water-dispersible orange emitter containing a pyrene core and benzothiadiazole acceptor, which showed an emission maximum at 586 nm in water with a large Stokes shift of 181 nm and was effectively internalized by HeLa cells for imaging researchgate.netrsc.org.

Multicolor and Multiphoton Imaging Principles

Pyrene derivatives can be utilized for multicolor fluorescence imaging, which involves simultaneously visualizing multiple targets or cellular components, often by employing probes with distinct emission wavelengths or by leveraging environmentally sensitive probes whose emission shifts depending on their microenvironment rsc.orgresearchgate.netacs.org.

Multicolor imaging can be achieved with pyrene-based systems through various mechanisms:

Excitation wavelength-dependent emission: Some pyrene-based materials exhibit different emission colors depending on the excitation wavelength. This phenomenon, which can involve the suppression of Kasha's rule, allows for multi-colored fluorescence from a single compound or system researchgate.netacs.orgacs.org. For instance, water-soluble pyrene-adorned imidazolium (B1220033) salts have shown solid-state multicolor fluorescence dependent on the excitation wavelength, enabling applications like the detection of latent fingerprints acs.orgacs.org.

Environmentally sensitive probes: Pyrene's sensitivity to polarity and its ability to form excimers can be exploited for multicolor imaging. Probes designed to exhibit changes in monomer and excimer emission ratios based on the local environment can provide ratiometric sensing and imaging, where the ratio of intensities at two different wavelengths provides a more robust measurement independent of probe concentration or excitation intensity nih.govmdpi.com. Polarity-sensitive pyrene probes have been synthesized for multi-organelle imaging in living cells, with their emission peaks and fluorescence lifetimes sensitive to polarity rsc.org.

Multiple probes with distinct emissions: Using a combination of different pyrene derivatives or pyrene-based probes with other fluorophores that emit in different spectral windows allows for the simultaneous visualization of multiple targets.

Multiphoton imaging, particularly two-photon fluorescence microscopy, is a powerful technique for biological imaging that offers advantages such as reduced photodamage, deeper tissue penetration, and intrinsic sectioning capabilities researchgate.net. This technique relies on the simultaneous absorption of two or more photons by a fluorophore, which then emits a single photon at a higher energy (shorter wavelength) researchgate.net.

Pyrene and its derivatives are known for their two-photon excitability, making them suitable candidates for multiphoton imaging applications mdpi.comresearchgate.netrsc.orgnih.gov. The rigid polycyclic aromatic skeleton of pyrene contributes to this property mdpi.com. Research has explored the two-photon absorption properties of pyrene-based dyes for cellular imaging. For example, a pyrene-pyridinium dye was studied for its two-photon absorption and its ability to visualize nuclei in live cells using two-photon fluorescence microscopy nih.gov. Another pyrene-based water-dispersible orange emitter was successfully used for both one- and two-photon fluorescence cellular imaging in HeLa cells researchgate.netrsc.org.

Data on multiphoton imaging with pyrene probes often includes:

Two-photon absorption cross-sections: A measure of the probability of simultaneous absorption of two photons, typically reported in Göppert-Mayer (GM) units. researchgate.netrsc.org

Optimal excitation wavelengths: The wavelengths at which the two-photon excitation is most efficient, typically in the near-infrared range (e.g., 800-1100 nm). mdpi.comresearchgate.netrsc.org

Imaging depth and resolution: Demonstrating the ability to image deeper within tissues or cells with high resolution compared to single-photon excitation.

Cellular localization and dynamics: Showing where the probe accumulates within cells and how its fluorescence changes over time or in response to stimuli under multiphoton excitation. mdpi.comresearchgate.netrsc.orgnih.gov

For instance, a pyrene–benzothiazolium derivative (BTP) was found to be a promising candidate for two-photon fluorescence microscopy imaging, exhibiting an excitation maximum at approximately 905 nm in COS-7 cells mdpi.com. The two-photon excitability of BTP in ethanol (B145695) was also studied, with an excitation maximum found at approximately 1075 nm mdpi.com.

Multicolor and multiphoton imaging using pyrene-based probes represent significant advancements in fluorescence microscopy, enabling more sophisticated studies of biological processes and complex chemical environments with improved spatial and temporal resolution.

Interactions of Pyrene in Complex Systems

Pyrene-Labeled Polymer Interactions

The strategic labeling of polymers with pyrene (B120774) moieties allows for the sensitive detection of changes in the polymer's local environment and conformation. The fluorescence of the pyrene label, specifically the ratio of its monomer to excimer emission, serves as a spectroscopic ruler to probe intra- and intermolecular interactions.

Polymer Chain Dynamics Studies

The formation of a pyrene excimer is contingent upon the close proximity of two pyrene molecules, one in the ground state and one in the excited state. When pyrene is attached to a polymer chain, the rate of excimer formation becomes a direct measure of the rate of collision between different segments of the chain, thus providing quantitative information about the long-range polymer chain dynamics (LRPCD). acs.org This technique has been widely applied to study the conformational changes and flexibility of various polymers in solution.

For instance, studies on pyrene end-labeled and randomly labeled poly(N-isopropylacrylamide) (PNIPAM) have utilized fluorescence to probe the polymer's dynamics. acs.org The analysis of fluorescence data, often employing models such as the Birks scheme for end-labeled polymers and the Fluorescence Blob Model (FBM) for randomly labeled ones, allows for the extraction of key parameters describing excimer formation. acs.orgnih.gov These parameters provide equivalent trends for different labeling strategies, demonstrating the robustness of this method. acs.org

Research on pyrene-labeled polystyrenes has further validated the use of excimer formation to study LRPCD. nih.govacs.org By examining a series of end-labeled and randomly labeled polystyrenes in various solvents, it was shown that excimer formation is highly sensitive to solvent viscosity and quality. nih.gov The consistency of the results across different polymer constructs underscores the utility of randomly labeled polymers, which are often easier to synthesize, for studying polymer dynamics. nih.gov

Table 1: Pyrene-Labeled Polymers for Chain Dynamics Studies

Polymer Studied Labeling Strategy Key Findings References
Poly(N-isopropylacrylamide) (PNIPAM) End-labeled and randomly labeled Excimer formation provides quantitative data on LRPCD. acs.org
Polystyrene (PS) End-labeled and randomly labeled Excimer formation is strongly influenced by solvent viscosity and quality. nih.govacs.org
Poly(acrylic acid) (PAA) Randomly labeled Interpolymer association can be monitored through excimer emission. researchgate.net

Host-Guest Interactions within Polymer Matrices

Pyrene derivatives can be incorporated as guest molecules into host polymer matrices, allowing for the study of non-covalent interactions that govern these complex systems. mdpi.comresearchgate.net The photophysical response of the pyrene guest provides information about its spatial localization and the nature of its interactions with the host matrix.

A study involving a pyrene- and phosphonate-containing fluorescent probe incorporated into an amphiphilic copolymer demonstrated that the polymer matrix can direct the spatial arrangement of the guest molecule and alter its properties. mdpi.com Techniques such as powder X-ray diffraction, photoluminescence, and FT-IR spectroscopy revealed that the guest's phosphonate (B1237965) group forms hydrogen bonds within the polar domain of the host, while the pyrene moiety resides in the alkyl chain domain. mdpi.com The nature of the guest molecule was found to significantly influence the non-covalent interactions with the host. mdpi.comresearchgate.net

The interactions between the aromatic guest and the alkyl chains of the matrix are often mediated by van der Waals forces. mdpi.com The degree of guest aggregation within the matrix is dependent on the loading concentration and the specific chemical nature of both the host and the guest. mdpi.com

Interactions with Surfactants and Cyclodextrins

Pyrene-labeled polymers are effective tools for investigating the interactions between polymers and surfactants in aqueous solutions. The fluorescence of the pyrene label can signal the formation of polymer-surfactant complexes and provide insights into the dynamics of these associations. umass.edu

In studies of hydrophobically modified polyanions labeled with pyrene, the interaction with oppositely charged mixed micelles was monitored through fluorescence quenching. umass.edu The binding constant, association rate constant, and residence time of the micelle on the polymer could be estimated. These studies revealed that both electrostatic and hydrophobic interactions play a crucial role in the formation and stability of polymer-micelle complexes. umass.edu

Similarly, the host-guest chemistry between pyrene-labeled probes and cyclodextrins has been explored. nih.govacs.org Cyclodextrins, with their hydrophobic inner cavity and hydrophilic outer surface, can encapsulate pyrene molecules. pku.edu.cn A novel competitive host-guest interaction mechanism has been developed for fluorescence analysis using a β-cyclodextrin polymer (polyβCD). nih.govacs.org The lipophilic cavities of polyβCD can recruit pyrene-labeled oligonucleotide strands, leading to a significant enhancement in pyrene's fluorescence intensity due to the altered microenvironment. nih.govacs.org This system can be used for biochemical assays, as the presence of a target molecule can displace the pyrene probe from the cyclodextrin (B1172386) cavities, resulting in a detectable change in fluorescence. nih.gov

Supramolecular Assembly Driven by Pyrene Motifs

The planar and aromatic nature of pyrene makes it an excellent building block for the construction of well-defined supramolecular assemblies. The self-assembly process is driven by a combination of non-covalent interactions, with π-π stacking being a particularly dominant force.

π-π Stacking Interactions

π-π stacking is a fundamental non-covalent interaction that plays a crucial role in the organization of pyrene-based supramolecular structures. acs.org The interaction between the electron-rich π-systems of adjacent pyrene molecules leads to their aggregation and can significantly alter their photophysical properties. researchgate.net

In many cases, strong π-π stacking interactions cause pyrene to agglomerate, which can lead to the quenching of its fluorescence emission. researchgate.net However, this same interaction is responsible for the formation of excimers, which have a characteristic red-shifted emission compared to the pyrene monomer. The balance between monomer and excimer emission is a sensitive indicator of the degree of π-π stacking. acs.org

The strength of π-π stacking can be substantial, with binding energies reaching up to 20 kcal·mol⁻¹ for pyrene dimers. pnas.org The degree of π-π overlap between pyrene units is a critical factor in determining the efficiency of excimer formation. rsc.org Even with similar π-π stacking distances, a smaller overlap area can hinder excimer formation, leading to dominant monomer emission. rsc.org These interactions are highly sensitive to the microenvironment and can be modulated by external stimuli, which has been exploited in the development of chemosensors. acs.org

Non-covalent Interactions in Pyrene-Based Assemblies

While π-π stacking is a primary driving force, other non-covalent interactions, such as hydrogen bonding and van der Waals forces, also play a significant role in the construction of pyrene-based supramolecular architectures. xjtlu.edu.cnrsc.org The interplay of these weaker forces allows for the precise control over the self-assembly process, leading to the formation of complex and functional nanostructures.

Studies on the self-assembly of pyrene derivatives at liquid/solid interfaces have revealed the importance of a synergy between different non-covalent interactions. xjtlu.edu.cnrsc.org For example, hydrogen bonding between molecules and van der Waals forces between the molecules and the substrate can work in concert to direct the formation of specific patterns, such as chevron or linear chain structures. xjtlu.edu.cnrsc.org The structural symmetry and the presence of functional groups on the pyrene building blocks are crucial for promoting these cooperative interactions. xjtlu.edu.cnrsc.org

The functionalization of pyrene can introduce different types of non-covalent interactions. For instance, the interaction of pyrene with various substrates can transition from covalent to non-covalent depending on the nature of the substituents. nih.gov The contribution of dispersion forces increases with the degree of methylation or phenylation of the substrate, eventually dominating the interaction. nih.gov

Theoretical and Computational Studies of Pyrene

Electronic Structure and Reactivity Predictions

Theoretical studies are crucial for understanding the fundamental electronic characteristics of pyrene (B120774) and predicting its behavior in chemical reactions. Methods ranging from Density Functional Theory (DFT) to high-level ab initio calculations are employed to model its ground-state properties.

Density Functional Theory (DFT) has proven to be a highly effective and widely used method for studying the electronic structure and reactivity of polycyclic aromatic hydrocarbons like pyrene. rsc.org DFT calculations have been successfully applied to determine the optimized geometrical structure, electronic properties, and chemical reactivity of pyrene and its derivatives. rsc.orgresearchgate.net

One of the most common approaches involves the B3LYP functional combined with a 6-311G** basis set, which has been found to be particularly suitable for predicting the heat of formation and the minimum energy optimized structure of pyrene. rsc.org The geometrical parameters derived from these calculations are in good agreement with available experimental data. rsc.org

A key aspect of these studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and stability. rsc.org According to the frontier molecular orbital approach, a larger HOMO-LUMO gap corresponds to greater stability and lower reactivity. rsc.org DFT calculations have predicted the HOMO-LUMO gap for pyrene with remarkable accuracy. rsc.org

Table 1: Comparison of Calculated and Experimental HOMO-LUMO Gap for Pyrene

MethodCalculated HOMO-LUMO Gap (eV)Experimental HOMO-LUMO Gap (eV)Reference
DFT (B3LYP/6-311G**)3.843.85 rsc.org

Furthermore, DFT is used to calculate various chemical reactivity descriptors, such as ionization potential, electron affinity, chemical potential, and global hardness, which provide a comprehensive picture of pyrene's stability and reaction tendencies. researchgate.net

Ab initio quantum chemical methods are a class of computational techniques based on quantum chemistry that solve the electronic Schrödinger equation "from first principles," without using empirical data. nih.govnih.gov These methods provide a hierarchical approach to molecular electronic structure, with varying levels of accuracy and computational cost. researchgate.net

The simplest type of ab initio calculation is the Hartree-Fock (HF) scheme. nih.govnih.gov In this method, the instantaneous electron-electron repulsion is not considered directly; instead, only its average effect (mean field) is included. nih.govnih.gov While HF is a fundamental starting point, it does not account for electron correlation, which is the interaction between individual electrons.

To improve upon the HF method, post-Hartree-Fock methods have been developed to incorporate electron correlation. These include Møller-Plesset perturbation theory (MPn) and coupled cluster (CC) theory. nih.gov These methods can be made to converge to the exact non-relativistic solution of the Schrödinger equation, provided the level of theory and the basis set are sufficiently large. nih.gov However, the downside of high-level ab initio methods is their significant computational cost, which scales unfavorably with the size of the molecule and the basis set. nih.gov While these methods can be applied to determine the ground-state properties of molecules like pyrene, their true necessity often arises in problems where simpler methods like DFT are inadequate, such as the accurate calculation of excited states.

Excited State Calculations and Photophysical Modeling

Calculating the properties of pyrene's electronically excited states is a long-standing challenge in quantum chemistry, essential for understanding its characteristic photophysical behaviors like absorption and fluorescence. rsc.org

The low-lying singlet excited states of pyrene, particularly the ¹Lₐ and ¹Lₑ states, dictate its absorption and fluorescence emission properties. rsc.org Accurately calculating these states is notoriously difficult for many common computational methods. Single-reference approaches like Time-Dependent Density Functional Theory (TD-DFT), while efficient, can yield inconsistent accuracy for the ¹Lₐ and ¹Lₑ excitation energies and, in some cases, may even predict the incorrect energetic ordering. rsc.org

To overcome this challenge, multi-reference perturbation theory (MRPT) methods are required. rsc.org These methods are designed for systems where more than one electronic configuration is needed to describe the wavefunction. A successful approach for pyrene involves using a Generalized Multi-configuration Quasi-degenerate Perturbation Theory (GMC-QDPT). rsc.org In this scheme, all 16 valence π orbitals on the pyrene moiety are selected as active orbitals. rsc.orgresearchgate.net This allows for an accurate description of the electronic transitions. The calculated ¹Lₐ and ¹Lₑ excitation energies using this method show excellent agreement with experimental values. rsc.orgresearchgate.net

Table 2: Calculated vs. Experimental Excitation Energies of Pyrene using GMC-QDPT

Excited StateCalculated Energy (eV) with MRX(4) reference spaceExperimental Energy (eV)Reference
¹Lₑ (¹B₃ᵤ)3.783.73 rsc.org
¹Lₐ (¹B₂ᵤ)3.343.36 rsc.org

Studies on derivatives like 1,3,6,8-tetraphenyl pyrene have shown that MRPT calculations can correctly predict the inversion of the energetic ordering of the ¹Lₐ and ¹Lₑ states upon substitution, a result not readily obtained by single-reference methods. rsc.orgresearchgate.net

To accurately model the spectral features of pyrene in a condensed phase, such as in a solvent, it is necessary to account for the dynamic interactions between the pyrene molecule and its environment. A powerful approach for this is to combine quantum mechanical calculations with classical molecular dynamics (MD) simulations in a QM/MM (Quantum Mechanics/Molecular Mechanics) framework. researchgate.net

In this methodology, MD simulations are used to generate a large number of configurations ("snapshots") of the solute (pyrene) within the explicit solvent environment. researchgate.net For each snapshot, the effect of the environment on the electronic properties of pyrene is calculated. This allows for the simulation of spectral line shapes and broadening that arise from the subtle interplay of environmental and intrinsic molecular features. rsc.org

This approach has been used to simulate the absorption and emission spectra of pyrene in a water ice matrix. rsc.org The simulations show that both the absorption and emission spectra of pyrene in the water cluster are broadened due to the translations and torques of the pyrene molecule within the solvent cage, even at low temperatures. rsc.orgsci-hub.se This computational strategy successfully reproduces the broad but well-structured spectral shape observed experimentally, providing a quantitative model of pyrene's emission properties in different environments. rsc.orgnih.gov

Computational Analysis of Pyrene Sensing Mechanisms

Computational studies are instrumental in elucidating the mechanisms behind pyrene-based chemical sensors. By modeling the interactions between pyrene and target analytes at the molecular level, these analyses provide fundamental insights into sensor performance and can guide the design of new, more effective sensing platforms.

A detailed computational analysis of a pyrene single-molecule junction has been performed to characterize its performance as a chemiresistive gas sensor. This type of sensor works by modulating its electronic transport properties in response to the adsorption of gas molecules. The study investigated the intermolecular interactions between the pyrene core and small gaseous molecules such as water (H₂O), ammonia (B1221849) (NH₃), and nitrogen dioxide (NO₂).

The analysis revealed that the sensing mechanism is highly dependent on the nature of the molecule-surface interaction. The open-shell character of the NO₂ molecule leads to a strong interaction with pyrene, giving rise to a Fano resonance and triggering a robust chemiresistive response. In contrast, the weaker interactions with H₂O and NH₃ result in lower sensitivity.

Crucially, these computational models have demonstrated the pivotal role of destructive quantum interference (DQI) in the sensing process. By exploiting DQI effects that can arise in specific configurations (e.g., meta-substituted pyrene), it is possible to calibrate the sensor to dramatically enhance both its sensitivity and chemical selectivity. This enhancement can be by almost two orders of magnitude, allowing for the detection and distinction of individual molecules. These results provide a foundational strategy for designing high-performance chemical sensors based on graphene-like functional units such as pyrene.

Intermolecular Interaction Analysis

Theoretical and computational chemistry provides powerful tools to investigate the non-covalent interactions that govern the association of pyrene molecules. These studies are crucial for understanding phenomena such as π-stacking, crystal packing, and the formation of excited-state dimers known as excimers. The analysis of the pyrene dimer's potential energy surface (PES) reveals the complex interplay of forces that dictate its structure and stability.

The stabilization of the pyrene dimer is a result of a delicate balance between attractive and repulsive forces. Key attractive interactions include London dispersion forces, which are significant for large aromatic systems, and electrostatic interactions arising from the quadrupole moment of the pyrene molecule. At very short distances, Pauli repulsion between the electron clouds of the monomers becomes dominant.

Computational studies have identified several low-lying configurations for the pyrene dimer. mdpi.com The most stable ground-state geometry is a parallel-displaced structure, where one pyrene molecule is shifted relative to the other along its molecular axes. nih.gov This arrangement maximizes attractive dispersion interactions while minimizing destabilizing Pauli repulsion.

Advanced computational methods, such as the domain-based local pair natural orbital coupled-cluster theory with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) extrapolated to the complete basis set (CBS) limit, have been employed to accurately calculate the intermolecular interaction energies (ΔE) of various pyrene dimer configurations. mdpi.com These high-level calculations provide a reliable benchmark for understanding the stability of different dimer geometries.

One study systematically investigated the potential energy surface of the pyrene dimer and identified several key stationary points. mdpi.com The interaction energies for four low-lying configurations were calculated, highlighting the energetic preference for slipped-parallel arrangements over a graphene-like structure. The dissociation energy of the most stable pyrene dimer configuration has been predicted to be approximately -49 kJ/mol, after accounting for zero-point vibrational energy corrections. mdpi.com

The physical origin of the stabilization in these dimers can be further elucidated using Symmetry-Adapted Perturbation Theory (SAPT). This method decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. For the pyrene dimer, dispersion forces are the dominant attractive contribution to the binding energy, which is characteristic of π-stacked aromatic systems. mdpi.com

The formation of pyrene excimers, which are stable only in the excited state, is another critical aspect of its intermolecular interactions. researchgate.net Time-dependent density functional theory (TD-DFT) is a common computational tool used to explore the excited-state potential energy surface and model the dynamics of excimer formation. nih.govrsc.org These studies reveal that upon photoexcitation, the pyrene dimer can relax from its ground-state geometry to a more eclipsed or partially overlapped conformation, which is energetically favorable in the excited state. nih.gov

Computational studies have also explored different excimer structures, such as eclipsed and twisted conformations. nih.gov For the pyrene dimer, a twisted excimer structure was found to be more stable than the eclipsed one in some theoretical investigations. nih.gov

The interaction energies and geometries of pyrene dimers are sensitive to the chosen computational method. Therefore, the use of accurate theoretical models and high-level computations is essential for a reliable description of these intermolecular interactions. mdpi.com

Research Findings on Pyrene Dimer Configurations

ConfigurationDescriptionInterplanar Distance (Å)Interaction Energy (ΔE) (kJ/mol)Computational Method
Slipped-Parallel ("L")Parallel-displaced along the long molecular axis~3.35-50.6DLPNO-CCSD(T)/CBS
Slipped-Parallel ("S")Parallel-displaced along the short molecular axisData not specified-48.5DLPNO-CCSD(T)/CBS
Graphene-like ("G")A stacked arrangement resembling a fragment of graphiteData not specified-43.9DLPNO-CCSD(T)/CBS
Twisted ExcimerOne molecule is twisted with respect to the other in the excited stateData not specifiedMore stable than the eclipsed excimerTD-CAM-B3LYP/6-31G* + D3

Analytical Methodologies for Pyrene Detection in Research Contexts

Chromatographic Techniques

Chromatography is a powerful separation technique widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs), including pyrene (B120774). It allows for the separation of pyrene from complex mixtures, which is essential for accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile organic compounds like pyrene. nih.gov When coupled with tandem mass spectrometry (MS/MS), it offers enhanced selectivity and sensitivity, which is particularly useful for complex sample matrices. uctm.edu This technique involves separating the components of a sample in the gas phase using a capillary column, followed by ionization and detection of the fragments based on their mass-to-charge ratio.

In GC-MS/MS analysis of pyrene, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, which significantly reduces matrix interference and improves the signal-to-noise ratio. uctm.edu For instance, a sensitive GC-MS/MS method was developed for determining 11 PAHs, including pyrene, in human tissue samples, achieving low method quantitation limits. nih.gov Studies have shown that GC-MS/MS can achieve lower limits of detection (LOD) for pyrene compared to single quadrupole GC-MS in selected ion monitoring (SIM) mode. shimadzu.com For example, one study reported a detection limit of 0.029 pg/µL for benzo[a]pyrene (B130552) using GC-MS/MS, which was lower than the 0.159 pg/µL achieved with GC/MS (SIM). shimadzu.com The precision of these methods is generally high, with relative standard deviations (RSD) often below 10%. researchgate.net

Table 1: GC-MS/MS Parameters for Pyrene Analysis

Parameter Typical Value/Condition
Column Capillary columns (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Splitless
Ionization Mode Electron Ionization (EI)
MS Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 202 (for pyrene)
Product Ions (m/z) Varies depending on instrument tuning

| Limit of Detection | Can reach picogram to femtogram levels |

This table presents typical parameters and is not exhaustive.

High-performance liquid chromatography (HPLC) is another cornerstone technique for pyrene analysis, especially for non-volatile or thermally labile derivatives. nih.gov The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For pyrene and other PAHs, reversed-phase HPLC with a C18 column is commonly used. nih.govnih.gov

Fluorescence detection is particularly well-suited for pyrene analysis due to its native fluorescence, offering high sensitivity and selectivity. nih.govcdc.gov By setting specific excitation and emission wavelengths, analysts can minimize interferences from other compounds in the sample. nih.gov For example, a method for determining pyrene in rat plasma used fluorescence detection with an excitation wavelength of 265 nm and an emission wavelength of 394 nm. nih.gov This method demonstrated a lower limit of quantitation (LLOQ) of 2 ng/ml. nih.gov The use of synchronous fluorescence scanning in conjunction with HPLC can further enhance selectivity for PAH metabolites like 1-hydroxypyrene (B14473) glucuronide. cdc.gov

Table 2: HPLC-Fluorescence Parameters for Pyrene Analysis

Parameter Typical Value/Condition
Column C18 reversed-phase column
Mobile Phase Acetonitrile/water or Methanol/water gradient
Flow Rate 0.5 - 1.5 mL/min
Detector Fluorescence Detector (FLD)
Excitation Wavelength ~240-270 nm, ~330-345 nm
Emission Wavelength ~370-400 nm

| Limit of Detection | Low ng/L to µg/L range |

This table presents typical parameters and is not exhaustive.

Spectroscopic Techniques for Pyrene Analysis

Spectroscopic methods capitalize on the interaction of pyrene with electromagnetic radiation to provide both qualitative and quantitative information.

Fluorescence spectroscopy is an inherently sensitive technique for detecting pyrene. nih.gov Pyrene exhibits a characteristic UV-Vis absorption spectrum and a well-defined fluorescence emission spectrum with distinct vibronic bands. nih.govomlc.org The absorption spectrum of pyrene in cyclohexane (B81311) shows a maximum molar extinction coefficient of 54,000 cm⁻¹/M at 335.2 nm. omlc.org

The fluorescence emission spectrum of pyrene monomer is characterized by five major peaks, with the intensity ratio of the first and third vibronic bands (I₁/I₃) being sensitive to the polarity of the microenvironment. nih.gov This property is often exploited in various research applications. The quantum yield of pyrene in cyclohexane is 0.32. omlc.org In research, the excitation wavelength is often set around 317-345 nm, with emission being monitored across the characteristic vibronic bands between approximately 375 nm and 410 nm. omlc.orgnih.gov Another feature is the formation of an "excimer," a broad, unstructured emission band at longer wavelengths (around 460 nm), which occurs when two pyrene molecules are in close proximity. nih.govnih.gov

Table 3: Spectroscopic Properties of Pyrene Monomer Fluorescence

Property Value/Range
Typical Excitation Wavelength 317 - 345 nm omlc.orgnih.gov
Major Emission Peaks (Vibronic Bands) ~375, 379, 385, 395, 410 nm nih.govnih.gov
Excimer Emission Peak ~460 nm nih.govnih.gov

| Quantum Yield (in cyclohexane) | 0.32 omlc.org |

This table provides representative spectroscopic data.

Raman spectroscopy provides detailed structural information about molecules by probing their vibrational modes. For pyrene, Raman spectroscopy can serve as a molecular fingerprint. chemrxiv.org Surface-Enhanced Raman Spectroscopy (SERS) is a particularly powerful variant of this technique for trace detection of PAHs. nih.gov By adsorbing pyrene molecules onto a nanostructured metallic surface (like silver or gold), the Raman signal can be dramatically amplified. researchgate.net

Research has demonstrated the detection of pyrene at very low concentrations using SERS. For instance, with a portable Raman spectrometer and a modified metal substrate, a detection limit of 10⁻⁸ mol/L for pyrene was achieved. nih.gov Another study using gold nanoparticles modified with β-cyclodextrin reported a detection limit of 0.4 nM for pyrene. researchgate.net The Raman spectrum of solid pyrene shows a characteristic peak at 580 cm⁻¹. researchgate.net

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective approach to pyrene detection. These techniques are based on the redox reactions of pyrene at an electrode surface. Differential pulse voltammetry (DPV) is a commonly used technique where the current is measured at different applied potentials. tandfonline.comnih.gov

The magnitude of the peak current in DPV is directly proportional to the concentration of pyrene, allowing for quantitative analysis. tandfonline.com The choice of electrode material and modification is critical for achieving high sensitivity and selectivity. For example, a screen-printed electrode modified with a polyvinyl alcohol/titanium dioxide (PVA/TiO₂) nanocomposite has been used for pyrene detection. tandfonline.com In this system, pyrene molecules interact with the composite through π-π stacking and hydrophobic interactions, and their redox reactions generate a measurable voltammetric peak. tandfonline.com The optimal pH for this detection was found to be 4.0. tandfonline.com Another study on benzo[a]pyrene using a glassy carbon electrode reported a detection limit of 0.67 nM. nih.gov Spectroelectrochemical sensors have also been developed, combining electrochemical modulation with fluorescence detection to achieve detection limits in the nanomolar range for pyrene derivatives like 1-hydroxypyrene. researchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
1-hydroxypyrene
1-hydroxypyrene glucuronide
1-pyrenebutyltrimethylammonium bromide
1-pyrenebutylic acid
1-pyrenemethanol
Acenaphthene
Acetonitrile
Anthracene
Benzo[a]pyrene
Chrysene
Dibenzo[a,l]pyrene
Dihydroxypyrene
Ethanol (B145695)
Fluorene
Methanol
Naphthalene
Phenanthrene
Pyrene

Modified Electrode Designs

Electrochemical methods offer a promising avenue for the rapid and sensitive detection of pyrene. A key area of research in this field is the development of modified electrodes that enhance the electrochemical response towards pyrene oxidation or reduction. These modifications often involve the use of nanomaterials and polymers to increase the electrode's surface area, improve its catalytic activity, and facilitate electron transfer.

Several innovative modified electrode designs have been reported for pyrene detection. For instance, a glassy carbon electrode (GCE) modified with a nanocomposite of copper oxide nanoparticles (CuONPs) and functionalized multi-walled carbon nanotubes (fMWCNTs) has demonstrated enhanced electrocatalytic activity for pyrene oxidation. agriculturejournals.cz This synergistic combination allows for a lower detection limit and a wider linear range. agriculturejournals.cz Another approach involves the use of a screen-printed electrode modified with a polyvinyl alcohol/titanium dioxide (PVA/TiO2) composite. nih.gov The TiO2 nanoparticles in this composite act as electron mediators, facilitating charge transfer and providing catalytic activity for pyrene's redox reactions, which significantly boosts the sensor's sensitivity. nih.gov Furthermore, a nanocomposite of graphene oxide (GO) with chromium-centered metal-organic framework (Cr-MOF) nanoparticles, regulated by the dendrimer polyamidoamine (PAMAM), has been used to modify an electrode for the detection of 1-hydroxypyrene, a major metabolite of pyrene. nih.gov This modification leverages the high porosity of the Cr-MOF and the high conductivity of the electrochemically reduced graphene oxide (ERGO) to enhance the electrocatalytic effect. nih.gov

The performance of these modified electrodes is often evaluated based on key analytical parameters such as the limit of detection (LOD) and the linear range of analysis.

Table 1: Performance of Various Modified Electrodes for Pyrene and 1-Hydroxypyrene Detection

Electrode Modification Analyte Linear Range Limit of Detection (LOD)
fMWCNTs/CuO nanocomposite on GCE agriculturejournals.cz Pyrene 1.2 - 23.1 µM 1.30 µM
PVA/TiO2 composite on screen-printed electrode nih.gov Pyrene 1.0 × 10⁻⁸ to 1.0 × 10⁻³ g/L 5.06 × 10⁻⁹ g/L
PAMAM/Cr-MOF/ERGO on GCE nih.gov 1-Hydroxypyrene 0.1–1.0 µM and 1.0–6.0 µM 0.075 µM

Sensing Platform Optimization for Trace Detection

For example, in the case of the PVA/TiO2 composite modified screen-printed electrode, the electrochemical performance was optimized using a 5 mmol/L K₃Fe(CN)₆ + 0.1 mol/L KCl (pH 4.0) solution as the supporting electrolyte to enhance ion-transport efficiency at the electrode interface. nih.gov Some electrochemical methods also incorporate a pre-concentration step, where pyrene is allowed to adsorb onto the electrode surface for a specific time before the measurement is taken. agriculturejournals.cz This step effectively increases the concentration of the analyte at the electrode surface, leading to a stronger signal. The choice of the voltammetric technique is also critical; differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often preferred over cyclic voltammetry (CV) for quantitative analysis due to their higher sensitivity and better resolution. agriculturejournals.cznih.govnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique for trace detection. The optimization of SERS-based platforms involves the fabrication of highly active and uniform substrates. For instance, gold nanofilms have been successfully used as SERS substrates for the determination of pyrene in water samples, achieving a limit of detection of 10 ng·L⁻¹. tandfonline.com Another innovative approach utilized a sol-gel matrix embedding silver nanoparticles functionalized with 25, 27-dimercaptoacetic acid-26, 28-dihydroxy-4-tert-butylcalix tandfonline.comarene to detect pyrene in seawater, reaching a detection limit of 3 × 10⁻¹⁰ mol·L⁻¹. tandfonline.com The porosity of the substrate can also play a dominant role in the adsorption of pyrene molecules, as demonstrated by SERS-active porous silver substrates that achieved a limit of detection of 23 nM for pyrene in an aqueous solution without the need for surface functionalization. researchgate.net

Table 2: Optimized Sensing Platforms for Trace Pyrene Detection

Sensing Platform Technique Key Optimization Feature Limit of Detection (LOD)
Gold nanofilm substrate tandfonline.com SERS Enhanced Raman signal due to adsorption on rough noble metal surface. 10 ng·L⁻¹
Functionalized silver nanoparticles in sol-gel matrix tandfonline.com SERS Pre-concentration of pyrene molecules within the zone of electromagnetic enhancement. 3 × 10⁻¹⁰ mol·L⁻¹
Porous silver substrates researchgate.net SERS Enhanced adsorption due to the porous network of Ag nanopores. 23 nM

Sample Preparation and Extraction Methods in Research

The analysis of pyrene in complex matrices such as soil, water, and biological tissues necessitates effective sample preparation and extraction procedures to isolate the analyte from interfering components. The primary goals of these methods are to quantitatively extract pyrene from the sample, remove matrix interferences, and concentrate the analyte to a level suitable for instrumental analysis.

Several extraction techniques are commonly employed in research for the analysis of pyrene and other polycyclic aromatic hydrocarbons (PAHs). mdpi.com These include:

Solid-Phase Extraction (SPE): This is a widely used technique where a sample is passed through a solid adsorbent material packed in a cartridge. mdpi.com Pyrene is retained on the sorbent while other matrix components are washed away. mdpi.com The retained pyrene is then eluted with a small volume of a suitable solvent. obrnutafaza.hr C18-bonded silica (B1680970) is a common sorbent for the extraction of PAHs from water samples. obrnutafaza.hr

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a fused silica fiber coated with an extracting phase. mdpi.com The fiber is exposed to the sample, and pyrene partitions into the coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. tandfonline.com

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the sample with a solid support material (e.g., C18) in a mortar with a pestle. agriculturejournals.cz This process disrupts the sample matrix and disperses it over the surface of the sorbent. The resulting mixture is then packed into a column, and pyrene is eluted with an appropriate solvent. agriculturejournals.cz MSPD is particularly useful for solid and semi-solid samples like soils and tissues. nih.govnih.gov

Microwave-Assisted Extraction (MAE): In this technique, microwave energy is used to heat the sample and solvent in a closed vessel. nih.gov The elevated temperature and pressure accelerate the extraction process, leading to shorter extraction times and reduced solvent consumption compared to traditional methods. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to create cavitation bubbles in the solvent. mdpi.com The collapse of these bubbles generates localized high pressure and temperature, which enhances the extraction of analytes from the sample matrix. mdpi.comnih.gov

The choice of extraction method often depends on the sample type, the required throughput, and the available equipment. For instance, a study comparing SPE and SPME for the analysis of monohydroxy PAHs in urine found that SPE had major advantages in terms of sample preparation time, cost, and throughput. tandfonline.com Another study compared MSPD with MAE for the extraction of PAHs from soil samples and found that MSPD provided excellent results. nih.gov

Table 3: Comparison of Extraction Methods for Pyrene and other PAHs

Extraction Method Principle Common Applications Advantages
Solid-Phase Extraction (SPE) mdpi.com Partitioning between a solid sorbent and a liquid sample. Water, biological fluids tandfonline.comobrnutafaza.hr High recovery, good cleanup, potential for automation. nih.gov
Solid-Phase Microextraction (SPME) mdpi.com Partitioning between a coated fiber and the sample. Water, air tandfonline.com Solvent-free, simple, portable for on-site sampling. mdpi.com
Matrix Solid-Phase Dispersion (MSPD) agriculturejournals.cz Blending of sample with a solid support to disperse the matrix. Soil, tissues, food nih.govnih.gov Single-step extraction and cleanup, good for complex matrices. agriculturejournals.cz
Microwave-Assisted Extraction (MAE) nih.gov Use of microwave energy to heat the sample and solvent. Soil, sediments, biological tissues, food nih.govnih.gov Fast, reduced solvent consumption, high extraction efficiency. researchgate.net
Ultrasound-Assisted Extraction (UAE) mdpi.com Use of ultrasonic waves to create cavitation for extraction. Soil, plant material, food nih.govmdpi.com Simple, low cost, effective for a wide range of matrices. mdpi.com

Future Directions and Emerging Research Frontiers in Pyrene Chemistry

Innovations in Pyrene (B120774) Synthesis and Functionalization

Recent advancements in the synthesis and functionalization of the pyrene core are paving the way for the creation of novel derivatives with tailored properties. mdpi.comresearchgate.net Traditional methods often suffer from limitations in controlling the position of substitution on the pyrene scaffold. mdpi.com The pyrene molecule has multiple reactive positions, with the 1-, 3-, 6-, and 8-positions being the most electronically rich and susceptible to electrophilic aromatic substitution. researchgate.net The 2- and 7-positions are less reactive, while the 4-, 5-, 9-, and 10-positions, known as the K-region, are also challenging to functionalize selectively. mdpi.comresearchgate.net

A significant innovation in this area is the use of transition metal-catalyzed C-H activation, which has emerged as a powerful tool for site-selective functionalization of pyrene. mdpi.comresearchgate.net This strategy allows for the direct introduction of functional groups at specific C-H bonds, offering a more efficient and atom-economical alternative to traditional cross-coupling reactions. mdpi.com For instance, methods have been developed for the C(2)- and C(7)-borylation of pyrene, which can then be used as a platform to introduce a variety of other functionalities. mdpi.com These innovative synthetic methodologies are crucial for fine-tuning the electronic and photophysical characteristics of pyrene derivatives for specific applications. researchgate.net

Another area of innovation is the development of post-polymerization modification routes. For example, pyrene-functionalized polyacetylenes have been synthesized through the reaction between activated ester and primary amine groups, allowing for the incorporation of pyrene moieties into polymer backbones. nih.gov The linkage and substitution patterns on the polymer have been shown to significantly influence the resulting photoluminescence properties, including the formation of monomer versus excimer emissions. nih.gov

The synthesis of pyrene-based ligands for the construction of metal-organic frameworks (MOFs) is also a burgeoning field. semanticscholar.orgrsc.org The functionalization of pyrene with groups like carboxylates facilitates the creation of diverse MOF structures with unique photophysical and photochemical properties arising from the coordination with metal centers. semanticscholar.org

Advanced Pyrene-Based Materials for Next-Generation Technologies

The unique electronic and optical properties of pyrene make it a highly attractive building block for a new generation of organic electronic and optoelectronic devices. uky.edu The ability to tune its properties through chemical modification allows for the design of materials with specific functionalities for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.netuky.edu

In the realm of OLEDs, pyrene derivatives are being developed as highly efficient blue-light-emitting chromophores. researchgate.netrsc.org For instance, a 2,7-functionalized pyrene-based emitter has been shown to exhibit exceptionally deep blue photoluminescence with good external quantum efficiency. rsc.org The modification of the pyrene core by introducing specific electron-donating or -accepting groups allows for the fine-tuning of its electro-optical properties. researchgate.net

Pyrene-based materials are also showing promise in the development of advanced polymers and supramolecular structures. nih.govmdpi.com The propensity of pyrene to form aggregates with unique luminescent properties is being explored for applications in materials science. rsc.org For example, aggregation-induced emission (AIE) is a phenomenon observed in some pyrene derivatives, where the molecules are non-emissive in solution but become highly luminescent upon aggregation. mdpi.com This property is being leveraged for applications in bioimaging and theranostics. mdpi.com

Furthermore, pyrene-based metal-organic frameworks (MOFs) are emerging as a class of materials with diverse applications, including luminescence, photocatalysis, and adsorption and separation. semanticscholar.orgrsc.org The incorporation of pyrene ligands into MOF structures can enhance electron transfer efficiency due to strong π-π interactions, leading to promising catalytic activities. semanticscholar.org

Development of Highly Selective and Sensitive Pyrene Probes

The inherent fluorescence of pyrene and its sensitivity to the local environment have made it a popular fluorophore for the development of chemical sensors. rsc.org Pyrene-based fluorescent probes are being designed for the highly selective and sensitive detection of a wide range of analytes, including metal cations, anions, and neutral molecules. rsc.orgresearchgate.net These probes often operate on principles such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and excimer formation/disruption. mdpi.com

Recent research has focused on developing pyrene probes for the detection of environmentally and biologically important ions. For example, a pyrene-based sensor was developed for the selective detection of Fe³⁺ ions in an aqueous medium, exhibiting fluorescence quenching upon binding. nih.gov Another novel probe demonstrated high sensitivity for Cu²⁺ and fluoride (B91410) ions, with applications in bioimaging of living cells. researchgate.netrsc.org The detection of toxic heavy metal ions such as Hg²⁺ is another critical area, with pyrene derivatives being designed to show a "turn-on" fluorescence response through excimer formation upon binding to mercury ions. mdpi.com

The versatility of pyrene chemistry allows for the creation of probes for a variety of targets. A pyrene-based fluorescent probe was designed for the sequential detection of Cu²⁺ and picric acid, demonstrating an "OFF-ON-OFF" switching mechanism. nih.gov Probes for other ions like Ag⁺ and Pb²⁺ have also been extensively reviewed, highlighting the chronological progress in this field. rsc.org The design of these probes often involves conjugating the pyrene moiety to a specific recognition unit that selectively binds to the target analyte, triggering a change in the fluorescence signal. rsc.org

Below is an interactive data table summarizing the characteristics of selected pyrene-based fluorescent probes:

Target AnalyteProbe Name/DescriptionDetection MechanismLimit of Detection (LOD)
Fe³⁺2-(pyrene-2-yl)-1-(pyrene-2-ylmethyl)-1H-benzo[d]imidazole (PEBD)Fluorescence quenching1.81 µM
Cu²⁺Pyrene-based probeFluorogenic detectionNot specified
F⁻Pyrene-based probeFluorescence enhancementNot specified
Hg²⁺Pyrene and amino acid-conjugated probe"Turn-On" excimer emission57.2 nM
Cu²⁺ / Picric AcidPyrene-based probe PYSSequential "OFF-ON-OFF"9.3 x 10⁻⁸ M (Cu²⁺), 8.7 x 10⁻⁷ M (PA)

Synergistic Theoretical-Experimental Approaches in Pyrene Studies

The integration of theoretical calculations with experimental studies is becoming increasingly crucial for a deeper understanding of the structure-property relationships in pyrene chemistry. nih.govnih.gov Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are powerful tools for predicting the electronic structure, photophysical properties, and reactivity of pyrene derivatives. nih.govnih.gov

For instance, in the development of a pyrene-based sensor for Fe³⁺, DFT calculations were used to support the experimental findings and elucidate the binding mechanism. nih.gov Similarly, in the study of new pyrene-based derivatives with aggregation-induced emission properties, DFT was employed to correlate the molecular structure with the observed photophysical characteristics, with theoretical estimations of HOMO-LUMO energy gaps aligning well with experimental values. nih.gov

Molecular docking and molecular dynamics simulations are other computational techniques that provide valuable insights into the interactions of pyrene derivatives with biological systems. nih.gov In a study of the interaction between pyrene derivatives and bovine serum albumin (BSA), these simulation methods complemented experimental fluorescence spectroscopy to elucidate the binding modes and the role of hydrophobic forces. nih.gov

The synergy between theory and experiment is also evident in the study of pyrene's influence on the catalytic activity of metal complexes. nih.gov Theoretical calculations have been used to support experimental observations of π-π stacking interactions between pyrene and N-heterocyclic carbene ligands in palladium and nickel complexes, and to understand how these interactions modify the electronic properties of the metal center. nih.gov This integrated approach allows for a more rational design of new pyrene-based materials and molecules with desired functionalities.

Expanding Applications in Interdisciplinary Research

The unique properties of pyrene are driving its application in a growing number of interdisciplinary research areas, bridging chemistry, biology, physics, and materials science. rsc.orgmdpi.com One of the most significant emerging fields is the use of pyrene-based materials in biomedical applications, particularly in bioimaging and theranostics. mdpi.com The strong fluorescence and biocompatibility of certain pyrene derivatives make them excellent candidates for use as probes in living cells. rsc.orgrsc.org Pyrene-based materials exhibiting aggregation-induced emission are especially promising for cellular imaging due to their enhanced brightness in aggregated states. mdpi.com

Pyrene is also being incorporated into the design of sophisticated molecular machines. acs.orgacs.org In one example, a molecular switch based on a pyrene-functionalized cavitand was designed, where the conformational change of the cavitand in response to an external stimulus (pH change) resulted in a change in the pyrene excimer fluorescence. acs.orgacs.org This demonstrates the potential of pyrene as a signaling unit in complex molecular systems.

Furthermore, the interaction of pyrene and its derivatives with environmental pollutants is an area of active research. mdpi.com For example, the synergistic effects of UVA radiation and benzo[a]pyrene (B130552), a pyrene-containing pollutant, on biological systems are being investigated to understand the mechanisms of DNA damage and oxidative stress. mdpi.com

The development of pyrene-based MOFs is another example of interdisciplinary research, combining principles of coordination chemistry and materials science to create functional materials for applications ranging from catalysis to drug delivery. semanticscholar.orgrsc.org The continued exploration of pyrene's fundamental properties and the development of novel synthetic methodologies will undoubtedly lead to even more diverse and impactful applications in the future.

Q & A

Q. How can experimental design techniques optimize pyrene biodegradation in composting systems?

Methodological Answer: Central Composite Design (CCD) is a robust statistical approach to assess pyrene degradation in composting. Key variables include initial pyrene concentration (25–100 ppm), compost stability (respiration index), and soil:compost ratio. A second-order polynomial model can predict degradation efficiency over time (10–30 days), with R² > 0.85 after 20 days . For example:

VariableRange (Coded Levels)Impact on Degradation
Pyrene concentration50–150 mg/kgHigher concentrations reduce microbial activity
Soil:compost ratio1:1 to 3:1Lower ratios enhance aeration and microbial diversity
Compost stability0.5–2.5 mg CO₂/g/dayHigher stability correlates with slower degradation

Q. What analytical methods are effective for tracking pyrene degradation in environmental samples?

Methodological Answer: High-performance liquid chromatography (HPLC) with fluorescence detection is preferred for pyrene quantification due to its sensitivity (detection limit: 0.1 ppb). Gas chromatography-mass spectrometry (GC-MS) identifies metabolites like 1-hydroxypyrene. Fluorescence spectroscopy (e.g., pyrene excimer emission at 475 nm) monitors molecular interactions in real time .

Q. How do plant systems like maize respond to pyrene contamination in soil?

Methodological Answer: Maize (Zea mays) exhibits hormesis—growth stimulation at low pyrene concentrations (25–50 ppm) and inhibition at higher levels (>75 ppm). Rhizosphere microbial activity enhances degradation (56–76% removal vs. 32–70% in non-rhizosphere). Use a completely randomized design (CRD) with three replicates to standardize variables like soil moisture (40–60%) and pyrene application (ethanol-dissolved spraying) .

Advanced Research Questions

Q. What computational methods accurately model pyrene's excited-state dynamics?

Methodological Answer: Multi-reference perturbation theory (MRPT), particularly GMCQDPT, outperforms single-reference DFT for pyrene’s ¹La and ¹Lb excited states. MRPT accounts for static correlation and active spaces beyond the π-system, achieving <0.1 eV deviation from experimental absorption spectra. For derivatives (e.g., tetraphenyl pyrene), MRPT predicts inversion of ¹La/¹Lb energy ordering due to substituent effects .

Q. How can response surface methodology (RSM) enhance pyrene bioremediation strategies?

Methodological Answer: RSM identifies interactions between variables (e.g., pH, temperature, microbial consortia) to maximize degradation. For composting, a second-order polynomial model (Y = b₀ + Σbᵢxᵢ + Σbᵢⱼxᵢxⱼ) reveals nonlinear effects. After 30 days, the model achieves R² = 0.92, with initial pyrene concentration (p < 0.01) and soil:compost ratio (p < 0.05) as critical factors .

Q. What mechanisms underlie pyrene excimer formation in fluorescence studies?

Methodological Answer: Excimer formation involves π-π stacking of two pyrene molecules in excited states, emitting at 475 nm. Time-resolved fluorescence decay (τ ≈ 40–100 ns) distinguishes monomer (400 nm) and excimer (475 nm) species. Ultrafast TDDFT simulations reveal two pathways: parallel stacking (dominant) and T-shaped configurations. Experimental validation uses supersonic jet-cooled pyrene dimers .

Q. How do earthworms improve pyrene degradation in non-sterile soils?

Methodological Answer: Earthworms (Lumbricus terrestris) enhance bioavailability by increasing soil aeration and enzymatic activity (e.g., cytochrome P450). In a 14-day trial, 25% degradation occurs at 100 ppm pyrene with a 1:5 earthworm:soil ratio. Sterilization reduces efficiency by 15%, indicating microbial synergy. Metabolite analysis (GC-MS) confirms complete mineralization .

Methodological Considerations

  • Statistical Validation : Use ANOVA for CCD/RSM models to confirm factor significance (p < 0.05) and lack-of-fit tests .
  • Active Space Selection : In MRPT, include σ and lone-pair orbitals to improve excited-state accuracy for substituted pyrenes .
  • Fluorescence Quenching : For FRET-based assays, normalize pyrene emission against controls to exclude solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.